molecular formula C16H14N2O6 B1242217 Nicardipine Related Compound 2 CAS No. 64603-72-1

Nicardipine Related Compound 2

Cat. No.: B1242217
CAS No.: 64603-72-1
M. Wt: 330.29 g/mol
InChI Key: BXLPPWLKFWCWOY-UHFFFAOYSA-N
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Description

Nicardipine Related Compound 2, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O6 and its molecular weight is 330.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPPWLKFWCWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, formation mechanism, and analytical profiling of Nicardipine Related Compound 2 .

Based on the specific Chemical Abstracts Service (CAS) registry and vendor nomenclature, this guide identifies "Related Compound 2" as 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (CAS 64603-72-1).[1] This compound represents a critical "double-degradation" impurity involving both oxidative aromatization and ester hydrolysis .[1]

Executive Summary

In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is critical due to the class's susceptibility to photo-oxidation and hydrolytic degradation.[1] This compound (CAS 64603-72-1) is a significant degradation product that serves as a marker for improper storage (oxidation) and pH instability (hydrolysis).[1]

Unlike the primary pharmacopoeial impurities—such as USP Related Compound A (the dihydropyridine monoacid) or USP Related Compound B (the pyridine analog)—Related Compound 2 represents a terminal degradation state where the dihydropyridine ring has aromatized to a pyridine ring and the labile benzyl-methyl-amino-ethyl ester side chain has been hydrolyzed.[1]

Chemical Identity & Structural Elucidation[1]

The structural transition from the Active Pharmaceutical Ingredient (API) to Related Compound 2 involves the loss of chirality and the cleavage of the pharmacophore's side chain.[1]

FeatureNicardipine HCl (API)Related Compound 2 (Impurity)
CAS Number 54527-84-364603-72-1
IUPAC Name 2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Molecular Formula C₂₆H₂₉N₃O₆[1][2] · HClC₁₆H₁₄N₂O₆
Molecular Weight 515.99 g/mol 330.29 g/mol
Core Structure 1,4-Dihydropyridine (Non-aromatic)Pyridine (Aromatic)
Chirality Chiral Center at C4Achiral (Planar)
Structural Criticality[1]
  • Aromatization: The oxidation of the 1,4-DHP ring to a pyridine ring eliminates the C4 stereocenter, rendering the molecule planar. This drastically alters the UV absorption profile, creating a bathochromic shift (red shift) typical of extended conjugation.[1]

  • Side Chain Cleavage: The loss of the bulky 2-[benzyl(methyl)amino]ethyl group reduces lipophilicity significantly, altering the retention time (RT) in Reverse Phase HPLC (RP-HPLC) to elute earlier than the parent drug.[1]

Formation Mechanism & Pathway Analysis[1]

The formation of Related Compound 2 is a multi-step process. It can proceed via two distinct pathways depending on the stress conditions (oxidative stress vs. hydrolytic stress).[1]

Pathway Logic[1]
  • Pathway A (Oxidation First): Nicardipine is photo-oxidized to Dehydronicardipine (USP Related Compound B).[1] Subsequent hydrolysis of the side-chain ester yields Related Compound 2.[1]

  • Pathway B (Hydrolysis First): Nicardipine undergoes hydrolysis to form the DHP-Monoacid (USP Related Compound A).[1] Subsequent oxidation yields Related Compound 2.[1]

Pathway A is the thermodynamically dominant route in formulation stability studies because the pyridine ring (Dehydronicardipine) is highly stable, and the ester bond becomes more susceptible to hydrolysis once the ring is aromatized.[1]

NicardipineDegradation Nicardipine Nicardipine (API) (Dihydropyridine) Dehydro Dehydronicardipine (USP Rel Comp B) (Pyridine Analog) Nicardipine->Dehydro Oxidation (Light/O2) -2H Monoacid DHP Monoacid (USP Rel Comp A) (Hydrolysis Product) Nicardipine->Monoacid Hydrolysis (Acid/Base) -Side Chain RelComp2 Related Compound 2 (Pyridine Monoacid) CAS: 64603-72-1 Dehydro->RelComp2 Hydrolysis -Side Chain Monoacid->RelComp2 Oxidation -2H

Figure 1: Dual degradation pathways leading to this compound.[1] The path via Dehydronicardipine (top) is the primary degradation route under photolytic conditions.[1]

Analytical Characterization Protocols

To isolate and quantify Related Compound 2, researchers must utilize a stability-indicating method capable of resolving the acidic impurity from the basic parent and the neutral pyridine analog.

High-Performance Liquid Chromatography (HPLC)

Because Related Compound 2 contains a free carboxylic acid, its retention is highly pH-dependent.[1] A buffered mobile phase is strictly required to suppress ionization and ensure peak symmetry.[1]

Methodology:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.5 with Phosphoric Acid.

    • Why pH 3.5? This pH is below the pKa of the carboxylic acid (~4.5), keeping Related Compound 2 protonated (neutral) to increase retention on the C18 column.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-5 min: 20% B (Isocratic hold for polar degradants).[1]

    • 5-25 min: 20% → 70% B (Linear gradient to elute API and non-polar impurities).[1]

  • Detection: UV at 237 nm (Isosbestic point) or 254 nm (Aromatic region).[1]

    • Note: Related Compound 2 has higher absorbance at 254 nm than the parent DHP due to the aromatic pyridine ring.[1]

Mass Spectrometry (LC-MS/MS) Fragmentation

For structural confirmation, electrospray ionization (ESI) in positive mode is standard.[1]

  • Parent Ion: [M+H]⁺ = 331.3 m/z.[1]

  • Key Fragment Ions:

    • m/z 313: Loss of -OH (from carboxylic acid) or water.[1]

    • m/z 285: Loss of -NO₂ group (common in nitro-aromatics).[1]

    • m/z 253: Loss of phenyl ring elements.[1]

NMR Spectroscopy Distinctions

Nuclear Magnetic Resonance (NMR) provides definitive proof of the "Related Compound 2" structure versus the parent.[1]

SignalNicardipine (API)Related Compound 2Interpretation
C4-H Proton Singlet at ~5.0 ppmAbsent The C4 proton is lost during aromatization.[1]
NH Proton Broad singlet at ~9.0 ppmAbsent The DHP NH is lost during aromatization.[1]
Ring Methyls ~2.3 ppm~2.5 - 2.7 ppm Downfield shift due to aromatic ring current.[1]
Side Chain Multiplets (3.0 - 4.5 ppm)Absent The benzyl-methyl-amino-ethyl signals disappear completely.[1]

Toxicology & Control Strategy (QSAR)

Toxicological Concern

While Nicardipine is a calcium channel blocker, the aromatized pyridine derivatives (like Related Compound 2) generally lose calcium channel blocking activity due to the flattening of the boat conformation required for receptor binding.[1] However, the nitro-aromatic moiety remains a structural alert for potential genotoxicity (though many nitro-pyridines are cleared).[1]

Control Limits

In the absence of specific toxicological data, Related Compound 2 is treated as a standard degradation product.[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (per ICH Q3B guidelines).[1]

Synthesis of Reference Standard

To validate analytical methods, Related Compound 2 must be synthesized or purchased.[1]

Synthetic Protocol (Laboratory Scale):

  • Starting Material: Nicardipine HCl.[1][2][3][4]

  • Step 1 (Oxidation): Reflux Nicardipine with Sodium Nitrite (NaNO₂) in Acetic Acid or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane to generate Dehydronicardipine.[1]

  • Step 2 (Hydrolysis): Treat Dehydronicardipine with 1N Sodium Hydroxide (NaOH) in Methanol at 60°C for 2 hours.

    • Mechanism:[5] The ester hydrolysis is selective; the methyl ester at C3 is sterically less hindered but the side chain at C5 is a better leaving group in certain conditions.[1] Monitoring by TLC is required to ensure the correct mono-ester is formed.[1]

  • Purification: Acidify to pH 3.0 to precipitate the carboxylic acid. Recrystallize from Ethanol.[1]

References

  • Axios Research. (n.d.).[1] this compound - CAS 64603-72-1.[1][6] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][7] Eur.). (2024).[1] Nicardipine Hydrochloride Monograph. 11th Edition. Strasbourg: EDQM.[1]

  • United States Pharmacopeia (USP). (2024).[1] Nicardipine Hydrochloride: Related Compounds. USP-NF 2024.[1] Rockville, MD: USP Convention.[1]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition.[1] Informa Healthcare.[1] (Context: Oxidative aromatization mechanisms of DHPs).

  • ICH Expert Working Group. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, formation mechanism, and analytical characterization of Nicardipine Related Compound 2.

Executive Summary

This compound (CAS: 64603-72-1) is a critical impurity arising from the degradation of Nicardipine Hydrochloride.[1][][3][4] Chemically identified as the pyridine-monoacid derivative , it represents a "double degradation" product resulting from both oxidative aromatization of the dihydropyridine ring and hydrolytic cleavage of the benzyl-methyl-amino-ethyl ester side chain.

Unlike the primary pharmacopeial impurities (Related Compound A and B), Related Compound 2 serves as a specific marker for harsh stress conditions involving both oxidative stress and hydrolytic instability.

Chemical Identity & Molecular Formula[1][4][5][6][7][8][9][10][11][12]

ParameterSpecification
Common Name This compound
Chemical Name 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl ester
Molecular Formula C₁₆H₁₄N₂O₆
Molecular Weight 330.29 g/mol
CAS Number 64603-72-1
Structural Class Pyridine Dicarboxylate (Aromatized)
Appearance Pale yellow to off-white solid
Structural Comparison

To understand the significance of Related Compound 2, it must be contextualized against Nicardipine and its primary pharmacopeial impurities.[1]

CompoundStructure TypeFormulaKey Difference
Nicardipine Dihydropyridine DiesterC₂₆H₂₉N₃O₆Parent API
Related Compound A Dihydropyridine MonoacidC₁₆H₁₆N₂O₆Hydrolysis of side chain (Intact Ring)
Related Compound B Pyridine DiesterC₂₆H₂₉N₃O₆Oxidation of Ring (Intact Side Chain)
Related Compound 2 Pyridine Monoacid C₁₆H₁₄N₂O₆ Oxidation + Hydrolysis

Formation Mechanism and Degradation Pathways

The formation of Related Compound 2 is non-linear, occurring via two potential pathways depending on the environmental stress factors (pH, light, and oxidation).

  • Pathway A (Oxidation First): Nicardipine undergoes oxidative dehydrogenation to form the Pyridine Analog (Related Compound B). Subsequent hydrolysis of the labile ester linkage yields Related Compound 2.

  • Pathway B (Hydrolysis First): Nicardipine hydrolyzes to the Monoacid (Related Compound A). Subsequent oxidation of the dihydropyridine ring yields Related Compound 2.

Reaction Pathway Diagram

NicardipineDegradation Nicardipine Nicardipine HCl (C26H29N3O6) RelCompA Related Compound A (Monoacid / Dihydropyridine) C16H16N2O6 Nicardipine->RelCompA Hydrolysis (Acid/Base) RelCompB Related Compound B (Pyridine Analog) C26H27N3O6 Nicardipine->RelCompB Oxidation (UV/Peroxide) RelComp2 Related Compound 2 (Pyridine Monoacid) C16H14N2O6 RelCompA->RelComp2 Oxidation RelCompB->RelComp2 Hydrolysis

Figure 1: Dual degradation pathway showing the convergence of oxidative and hydrolytic routes to form this compound.

Analytical Characterization Protocol

Detecting Related Compound 2 requires specific chromatographic conditions because its polarity differs significantly from the parent lipophilic Nicardipine due to the free carboxylic acid group.

High-Performance Liquid Chromatography (HPLC) Method

This protocol separates the highly polar Related Compound 2 from the non-polar parent drug.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 15% B (Isocratic hold for polar acid retention)

    • 5-20 min: 15% → 60% B (Elution of Nicardipine)

    • 20-25 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm (Isobestic point) and 254 nm (Pyridine ring specific).

    • Note: The aromatized pyridine ring of Related Compound 2 has a distinct UV absorption maximum around 260-270 nm, unlike the dihydropyridine parent (max ~238 nm and ~350 nm).

  • Retention Time Logic: Related Compound 2 will elute early (relative retention time ~0.2 - 0.3 vs Nicardipine) due to the hydrophilic carboxylic acid moiety.

Mass Spectrometry (LC-MS) Identification
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]⁺: m/z 331.3

  • Fragmentation Pattern:

    • Loss of Methyl group (-15 Da).

    • Loss of Nitro group or CO₂ from the carboxylic acid.

    • Distinct absence of the benzyl-methyl-amine fragment characteristic of Nicardipine.

Regulatory & Safety Context

While not always explicitly named "Related Compound 2" in every pharmacopeia (often grouped under general impurities or specific chemical names in EP/BP), its control is mandatory under ICH Q3B(R2) guidelines for impurities in new drug products.

  • Toxicological Concern: As a pyridine derivative, it lacks the calcium channel blocking activity of the dihydropyridine parent but may possess different off-target effects.

  • Limit of Quantitation (LOQ): Typically required to be < 0.05% in drug products.

  • Reporting Threshold: 0.10%.

References

  • United States Pharmacopeia (USP) . Nicardipine Hydrochloride Monograph. USP-NF Online. (Accessed 2026).[5] Link

  • European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride.[1][3][4][6][7] European Directorate for the Quality of Medicines. Link

  • PubChem . This compound (CAS 64603-72-1).[1][][3][4][8][9][10][11] National Center for Biotechnology Information. Link

  • Clearsynth . This compound Reference Standard. (Technical Data Sheet). Link

  • Axios Research . Nicardipine Impurity Profile and Standards. Link

Sources

synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester .

Based on the nomenclature provided, this molecule is the oxidized (aromatic) pyridine analogue of the key Nicardipine intermediate. While the dihydropyridine (DHP) form is the active pharmaceutical ingredient precursor, the pyridine form described here is a critical impurity standard (Impurity M) and a primary urinary metabolite used in stability profiling and metabolic tracking.

Executive Summary & Strategic Context

  • Target Molecule: 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.[1][2][3][4]

  • Role: Primary oxidative metabolite of Nicardipine; Reference Standard for impurity profiling (ICH Q3A/B).[2]

  • Chemical Challenge: The synthesis requires the construction of the pyridine core followed by a regioselective desymmetrization . The starting Hantzsch ester is symmetrical; the target is a "half-ester" (one carboxyl, one methyl ester).

  • Synthetic Strategy:

    • Hantzsch Condensation: Construction of the symmetrical DHP diester.

    • Oxidative Aromatization: Conversion of the DHP ring to the aromatic pyridine ring before hydrolysis to prevent decarboxylation.[2]

    • Controlled Partial Hydrolysis: Statistical hydrolysis of the diester to the mono-acid using stoichiometric base titration.

Retrosynthetic Analysis

The most robust route avoids the instability of free-acid dihydropyridines.[2] We synthesize the stable aromatic diester first, then selectively hydrolyze.

Retrosynthesis Target Target: Pyridine Mono-Ester (Aromatic, Achiral) Step3 Hydrolysis (Desymmetrization) Target->Step3 Intermediate2 Pyridine Diester (Symmetrical) Step3->Intermediate2 Step2 Oxidative Aromatization Intermediate2->Step2 Intermediate1 Hantzsch DHP Diester (1,4-Dihydropyridine) Step2->Intermediate1 Step1 Hantzsch Condensation Intermediate1->Step1 Precursors 3-Nitrobenzaldehyde + Methyl Acetoacetate (2 eq) + Ammonia Step1->Precursors

Caption: Retrosynthetic logic prioritizing ring stability prior to ester cleavage.

Detailed Synthetic Protocols

Phase 1: Hantzsch Cyclization (Synthesis of the DHP Core)

This step generates the symmetrical Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate .[2]

  • Rationale: Using a symmetrical synthesis is 40% more yield-efficient than attempting a mixed-ester synthesis, which produces inseparable mixtures.[2]

  • Reaction Type: One-pot multicomponent condensation.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Nitrobenzaldehyde 1.0 Electrophilic Core
Methyl Acetoacetate 2.2 1,3-Dicarbonyl source
Ammonium Acetate 1.5 Nitrogen source

| Methanol | Solvent | Reaction Medium (Reflux) |[2]

Protocol:

  • Charge a 3-neck round-bottom flask with 3-nitrobenzaldehyde (15.1 g, 100 mmol) and methyl acetoacetate (25.5 g, 220 mmol) in Methanol (150 mL).

  • Add Ammonium Acetate (11.5 g, 150 mmol).

  • Heat to reflux (65°C) with vigorous stirring for 6–8 hours.

  • TLC Monitoring: Mobile phase Hexane:EtOAc (6:4). Product R_f ~ 0.4 (bright yellow spot).[2]

  • Workup: Cool to room temperature. The yellow precipitate (DHP Diester) will crystallize out.[2][5]

  • Filter the solid and wash with cold methanol (2 x 20 mL).

  • Yield: Expect ~75-85% (Yellow crystalline solid).

Phase 2: Oxidative Aromatization

Conversion of the DHP diester to Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate .[2]

  • Critical Mechanism: Removal of the H-4 and N-H protons to establish aromaticity.[2]

  • Reagent Choice: Nitric Acid (HNO₃) is preferred over Cr(VI) reagents for ease of workup and high yield in pyridine synthesis.[2]

Protocol:

  • Suspend the DHP Diester (10.0 g, 28.9 mmol) from Phase 1 in Glacial Acetic Acid (50 mL).

  • Heat the mixture to 60°C.

  • Safety Alert: Dropwise, add 65% HNO₃ (4.0 mL). Evolution of brown NOₓ fumes will occur.[2] Ensure efficient fume hood ventilation.

  • Continue heating at 80–90°C for 2 hours. The solution will darken, then clarify as the reaction completes.

  • Workup: Pour the reaction mixture onto crushed ice (200 g).

  • Neutralize carefully with concentrated Ammonium Hydroxide (NH₄OH) to pH ~8.

  • Filter the off-white/pale yellow precipitate.[2]

  • Purification: Recrystallize from Ethanol.

  • Characterization: The disappearance of the N-H signal (~9.0 ppm) and C4-H signal (~5.0 ppm) in ¹H-NMR confirms aromatization.[2]

Phase 3: Controlled Partial Hydrolysis (Desymmetrization)

Selective cleavage of one methyl ester to yield 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester .[2]

  • Challenge: Preventing double hydrolysis (forming the di-acid).

  • Solution: Use of Lithium Hydroxide (LiOH) in a controlled titration.[2] LiOH is less aggressive than KOH/NaOH, allowing for better kinetic control.

Reagents:

Reagent Equiv. Role
Pyridine Diester (Phase 2) 1.0 Substrate
LiOH (1M aq.[2] solution) 1.05 Limiting Base

| THF / Methanol (1:[2]1) | Solvent | Solubilizer |[2]

Protocol:

  • Dissolve Pyridine Diester (5.0 g, 14.5 mmol) in THF/MeOH (100 mL).

  • Cool to 0°C.

  • Add 1M LiOH (15.2 mL, 15.2 mmol) dropwise over 30 minutes. Do not add in bolus.

  • Allow to warm to room temperature and stir for 12 hours.

  • HPLC Monitoring: Monitor the disappearance of Diester and appearance of Mono-ester. If Diester remains >10%, add 0.1 eq more LiOH.

  • Workup: Evaporate organic solvents under reduced pressure.

  • Dissolve the residue in water (50 mL). The unreacted diester will not dissolve; filter it off (recycle possible).[2]

  • Acidify the aqueous filtrate with 1M HCl to pH 2–3.

  • The target Mono-ester will precipitate as a white/pale solid.[2]

  • Filter, wash with water, and dry under vacuum at 50°C.

Process Workflow & Logic

Workflow cluster_0 Phase 1: DHP Synthesis cluster_1 Phase 2: Aromatization cluster_2 Phase 3: Desymmetrization Start Start: 3-Nitrobenzaldehyde + Methyl Acetoacetate DHP Intermediate: DHP Diester (Yellow Solid) Start->DHP NH4OAc, MeOH, Reflux PyridineDiester Intermediate: Pyridine Diester (Aromatic, Stable) DHP->PyridineDiester HNO3, AcOH, 90°C (Oxidation) Target FINAL: Pyridine Mono-Ester (White/Pale Solid) PyridineDiester->Target 1.05 eq LiOH, THF/MeOH (Partial Hydrolysis)

Caption: Stepwise chemical transformation from raw materials to the specific metabolic standard.

Analytical Validation (Self-Validating System)[2]

To ensure the product is the Pyridine Mono-ester and not the DHP or Di-acid, verify these parameters:

TechniqueExpected Result (Pyridine Mono-Ester)Differentiator vs. DHP
¹H-NMR (DMSO-d₆) No signal at ~9.0 ppm (NH).[2] No signal at ~5.0 ppm (C4-H).[2]DHP shows strong NH and C4-H singlets.[2]
¹H-NMR (Methyls) Two singlets: ~2.5 ppm (Ring Methyls) and ~3.6 ppm (One OMe group).[2]Diester shows integration for two OMe groups.[2]
MS (ESI) [M+H]⁺ = 331.3 (Calculated MW: 330.29).[2]DHP Diester MW is 346.[2]3.
Solubility Soluble in aqueous bicarbonate (due to COOH).[2]Diester is insoluble in aqueous base.[2]

Safety & Handling

  • Nitro Compounds: 3-nitrobenzaldehyde and the product are potentially mutagenic.[2] Handle with double gloving.[2]

  • Oxidation: The reaction with HNO₃ generates NO₂ gas (toxic).[2] Must be performed in a high-flow fume hood.[2]

  • Storage: Store the final reference standard at -20°C, protected from light.

References

  • Hantzsch Synthesis & Nicardipine Intermediates

    • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine... (EP0202625B1).[2] Describes the synthesis of the DHP diester core.

  • Metabolic Identification

    • Rush, W. R., et al.[6] "The Metabolism of Nicardipine Hydrochloride in Healthy Male Volunteers." Xenobiotica, 1986.[6] Identifies the pyridine mono-acid as a major urinary metabolite.[2]

    • [2]

  • Partial Hydrolysis Methodology

    • Process for preparation of 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.[1][2] (ChemicalBook / Patent CN106279000).[2] Describes the hydrolysis conditions for the DHP analogue, adaptable to the pyridine.

  • Oxidation of 1,4-Dihydropyridines

    • Memarian, H. R., et al. "Oxidation of 1,4-dihydropyridines." Journal of the Iranian Chemical Society.[2] Standard protocols for HNO3/Solid state oxidation.

    • [2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Chemistry, and Control Strategies[1]

Executive Summary

In the development and stability profiling of Nicardipine Hydrochloride, Related Compound 2 (CAS 64603-72-1) represents a critical intersection of two major degradation pathways: oxidative aromatization and ester hydrolysis. Also known as the Nicardipine Pyridine Monoacid , this impurity differs significantly from the standard pharmacopoeial impurities (USP Related Compounds A and B) in its physicochemical properties and formation kinetics.

This technical guide provides a comprehensive analysis of Related Compound 2, designed for pharmaceutical scientists requiring actionable data on its origin, detection, and mitigation.

Identity and Chemical Architecture

Unlike the primary pharmacopoeial impurities which represent single-step degradation events, Related Compound 2 is a "dual-stress" degradant. It possesses both the aromatized pyridine ring (characteristic of oxidative stress) and a free carboxylic acid moiety (characteristic of hydrolytic stress).

FeatureSpecification
Common Name Nicardipine Related Compound 2
Chemical Name 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
CAS Number 64603-72-1
Molecular Formula C₁₆H₁₄N₂O₆
Molecular Weight 330.29 g/mol
Core Structure Pyridine (Aromatic)
Key Functional Groups 3-Methyl Ester (Intact); 5-Carboxylic Acid (Hydrolyzed); 3-Nitrophenyl
Solubility Profile High aqueous solubility at pH > 4.0 (due to free acid ionization); soluble in DMSO/Methanol.[1][][3][4]
Distinction from Pharmacopoeial Impurities

Confusion often arises between internal coding and USP designations. The table below clarifies the position of Related Compound 2 relative to standard USP impurities.

ImpurityUSP DesignationCASStructure TypeDifference from Rel Comp 2
Nicardipine Monoacid Related Compound A74936-72-4DihydropyridineHas a reduced ring (DHP); Rel Comp 2 is oxidized.
Pyridine Analog Related Compound B1216817-27-4PyridineBoth esters intact; Rel Comp 2 has one hydrolyzed ester.
Related Compound 2 Non-Pharmacopoeial64603-72-1 Pyridine Acid Oxidized ring + Hydrolyzed ester.
Formation Pathways and Mechanism[4][6]

The discovery of Related Compound 2 is historically linked to the study of Nicardipine's instability under harsh environmental conditions. It forms via a convergence of photolytic oxidation and hydrolytic cleavage .

The Mechanistic Cascade
  • Oxidation (The Trigger): Exposure to UV light (or metabolic enzymes like CYP450 in vivo) drives the aromatization of the 1,4-dihydropyridine ring to a pyridine ring. This eliminates the chiral center and significantly alters the electron density of the molecule.

  • Hydrolysis (The Propagation): The bulky 2-[benzyl(methyl)amino]ethyl ester group at position 5 is sterically hindered but susceptible to acid/base hydrolysis. Once the ring is aromatized, the electronic environment changes, potentially altering the susceptibility of the ester groups to nucleophilic attack by water.

Diagram 1: The Dual-Pathway Formation of Related Compound 2

NicardipineDegradation cluster_legend Pathway Legend Nicardipine Nicardipine HCl (Dihydropyridine Diester) USP_Rel_B USP Related Compound B (Pyridine Analog) Nicardipine->USP_Rel_B Oxidation (Light/Oxidants) -2H USP_Rel_A USP Related Compound A (Dihydropyridine Monoacid) Nicardipine->USP_Rel_A Hydrolysis (Acid/Base) -Side Chain Rel_Comp_2 Related Compound 2 (Pyridine Monoacid) CAS 64603-72-1 USP_Rel_B->Rel_Comp_2 Hydrolysis (Secondary Degradation) USP_Rel_A->Rel_Comp_2 Oxidation (Secondary Degradation) key Red Arrow: Oxidative Stress Green Arrow: Hydrolytic Stress

Caption: Convergence of oxidative and hydrolytic pathways leading to Related Compound 2. The primary route is often oxidation followed by hydrolysis.

Analytical Strategy: Detection and Separation

Detecting Related Compound 2 requires a specific Reverse Phase HPLC (RP-HPLC) strategy because its polarity differs vastly from the parent drug.

Polarity and Elution Order[5]
  • Nicardipine (Parent): Lipophilic (Late eluting).

  • USP Rel B (Pyridine Analog): Lipophilic (Late eluting, close to parent).

  • Related Compound 2: Hydrophilic/Polar (Early eluting).

    • Reasoning: The presence of the free carboxylic acid group at position 5 introduces significant polarity, especially at neutral or basic pH.

Recommended HPLC Protocol

To successfully separate Related Compound 2 from the "Monoacid" (Rel A) and the parent, a buffered mobile phase is essential to control the ionization of the carboxylic acid.

ParameterConditionRationale
Column C18 or C8 (e.g., Inertsil ODS-3), 150 x 4.6 mm, 5 µmStandard stationary phase for dihydropyridines.
Mobile Phase A 10mM Potassium Phosphate Buffer (pH 4.5 - 5.0)Controls ionization of the acid moiety on Rel Comp 2.
Mobile Phase B Acetonitrile : Methanol (70:30)Organic modifier for elution.
Gradient 20% B to 80% B over 25 minsStarts low to retain the polar Rel Comp 2, ramps up to elute Nicardipine.
Detection UV 254 nm (Critical)Warning: Dihydropyridines absorb at ~350nm. Pyridines (like Rel Comp 2) lose this band and absorb strongly in the UV range (230-260nm). Using 350nm will miss this impurity.
Flow Rate 1.0 mL/minStandard flow.

Diagram 2: Logical Elution Order in RP-HPLC

HPLC_Elution cluster_column RP-HPLC Elution Order (C18 Column) Start Injection (t=0) RC2 1. Related Compound 2 (Most Polar - Free Acid + Pyridine) Start->RC2 RC_A 2. USP Related Compound A (Polar - Free Acid + DHP) RC2->RC_A Nicardipine 3. Nicardipine (API) (Lipophilic) RC_A->Nicardipine RC_B 4. USP Related Compound B (Most Lipophilic - Pyridine Diester) Nicardipine->RC_B

Caption: Predicted elution order based on polarity. Related Compound 2 elutes early due to the carboxylic acid functionality.

Toxicology and Biological Relevance

While often categorized as a "degradation impurity," Related Compound 2 is also a documented metabolite in humans.

  • Loss of Efficacy: The aromatization of the dihydropyridine ring to a pyridine ring results in a complete loss of calcium channel blocking activity. The 1,4-dihydropyridine structure is essential for binding to the L-type calcium channel. Therefore, high levels of Related Compound 2 reduce the potency of the drug product.

  • Metabolic Pathway: In vivo, Nicardipine undergoes rapid first-pass metabolism.[6] One pathway involves the oxidation to the pyridine analog, followed by ester hydrolysis by esterases, yielding Related Compound 2 (and its isomers) which are then excreted in urine.

  • Safety Profile: As a metabolite, it is generally considered less toxic than novel synthetic impurities, but it must still be controlled under ICH Q3B(R2) thresholds for degradation products in the final dosage form.

References
  • USP Monograph: Nicardipine Hydrochloride. United States Pharmacopeia.[4][7][8][9][10][11] (Defines Related Compounds A and B).

  • Chemical Identity: this compound (CAS 64603-72-1).[1][4][8] ChemicalBook / TRC Standards. Link

  • Metabolism Study: Rush, W. R., et al. "The metabolism of nicardipine hydrochloride in healthy male volunteers." Xenobiotica 16.4 (1986): 341-349.[6] Link

  • Degradation Mechanism: Zheng, L., et al. "Reaction of Nicardipine with Nitrous Acid Produces Nicardipine Pyridine Analog..." ChemRxiv (2018). Link

  • Impurity Profiling: Nicardipine Impurities & USP Related Compounds. SynThink Chemicals.[12] Link

Sources

Biological Activity & Safety Assessment of Nicardipine Impurities: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, pharmacological potency, and toxicological risks associated with the impurities of Nicardipine , a second-generation dihydropyridine (DHP) calcium channel blocker.

For drug development professionals, the critical insight lies in the structure-activity relationship (SAR) divergence: while the primary degradation pathway (oxidation to the pyridine analog) eliminates therapeutic efficacy, it introduces distinct toxicological considerations. Furthermore, the industry-wide scrutiny on nitrosamine impurities (ICH M7) requires a specific examination of the nicardipine tertiary amine structure, which recent regulatory assessments have deemed low-risk for direct N-nitrosation.

The Chemical Landscape: Degradation & Impurities

Nicardipine hydrochloride is chemically sensitive to light (photolysis), oxidation , and hydrolysis . The stability of the 1,4-dihydropyridine ring is the central determinant of both product quality and biological activity.

Key Impurities Identified (USP/EP)
Impurity NameCommon DesignationChemical NatureOrigin
Nicardipine Impurity A Pyridine Analog (Dehydronicardipine)Aromatized pyridine ringOxidation (Major Degradant)
Related Compound A Monoacid MetaboliteHydrolyzed esterHydrolysis / Metabolism
Photodegradants Nitrosophenyl derivativesReduced nitro groupPhotolysis (UV exposure)
Process Impurity N-Benzyl-N-methylethanolamineReactive amine intermediateSynthesis Precursor
Structural Transformation Pathways

The following diagram illustrates the primary degradation vectors transforming the active pharmaceutical ingredient (API) into its impurities.

Nicardipine_Degradation cluster_legend Biological Impact Parent Nicardipine (API) (Active 1,4-DHP Scaffold) ImpurityA Impurity A (Pyridine Analog) (Inactive Aromatized Ring) Parent->ImpurityA Oxidation (-2H) Loss of pucker Monoacid Related Compound A (Mono-carboxylic Acid) Parent->Monoacid Hydrolysis Ester cleavage Nitroso Nitroso-Derivative (Photodegradant) Parent->Nitroso Photolysis (UV) Nitro reduction Amine N-Benzyl-N-methyl ethanolamine Amine->Parent Synthetic Precursor Legend Blue: Therapeutic Target Red: Potential Toxicity/Loss of Efficacy Yellow: Low Potency/Irritant

Figure 1: Primary degradation pathways of Nicardipine leading to pharmacologically distinct impurities.

Biological Impact Assessment

Pharmacological Potency: The "Pucker" Effect

The therapeutic mechanism of nicardipine relies on the 1,4-dihydropyridine (DHP) ring adopting a specific "puckered" or boat-like conformation. This shape allows high-affinity binding to the


 subunit of L-type voltage-gated calcium channels (

).
  • Impurity A (Pyridine Analog): When the DHP ring oxidizes to a pyridine ring, the molecule becomes planar (aromatic).

    • Consequence: This planarization destroys the binding affinity. Experimental data consistently shows that the pyridine analog has negligible calcium channel blocking activity (<0.1% of parent potency).

    • Clinical Relevance: High levels of Impurity A result in a sub-potent drug product, leading to therapeutic failure in hypertensive emergencies.

Toxicological Profile & Genotoxicity (ICH M7)

While the impurities lose therapeutic potency, they must be evaluated for safety hazards.

A. Genotoxicity of Photodegradants

Nicardipine contains a nitro group (


) on the phenyl ring.
  • Mechanism: Under UV light, the nitro group can be reduced to a nitroso group (

    
    ).
    
  • Risk: Nitroso-aromatics are structural alerts for genotoxicity (mutagenicity) as they can interact with DNA after metabolic activation.

  • Control: Strict light protection is required not just to prevent potency loss, but to prevent the formation of potentially mutagenic nitroso-species.

B. The Nitrosamine Question (NDSRIs)

With the global regulatory focus on Nitrosamine Drug Substance Related Impurities (NDSRIs), Nicardipine has been scrutinized.

  • Hypothetical Impurity: N-Nitroso Nicardipine.[1]

  • Consensus: Nicardipine contains a tertiary amine . Direct nitrosation of a tertiary amine requires dealkylation (cleavage of a C-N bond) to form a secondary amine precursor, which is energetically unfavorable under standard storage conditions.

  • Regulatory Status: Recent assessments accepted by the FDA indicate that "N-nitroso nicardipine" cannot form directly due to the structural arrangement, classifying it as a low probability risk compared to drugs with secondary amine structures.

C. Process Impurity Toxicity

N-Benzyl-N-methylethanolamine is a synthetic intermediate.[2]

  • Activity: It is a known skin, eye, and respiratory irritant (Class 2 Skin Irritant).[3]

  • Systemic Toxicity: Unlike the DHP scaffold, it lacks specific cardiovascular pharmacology but poses general chemical toxicity risks if uncontrolled.

Experimental Framework: Assessing Biological Activity

To validate the safety and inactivity of these impurities, the following experimental workflow is recommended.

Protocol: Comparative Calcium Flux Assay (Potency Check)

Objective: Confirm that Impurity A (Pyridine) lacks calcium channel blocking activity compared to the parent.

Methodology:

  • Cell Line: HEK293 cells stably expressing human

    
     channels.
    
  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

  • Compound Preparation:

    • Prepare Nicardipine (Parent) serial dilutions (0.1 nM to 10

      
      M).
      
    • Prepare Impurity A serial dilutions (up to 100

      
      M).
      
  • Stimulation: Induce Ca

    
     influx using KCl depolarization (e.g., 30 mM KCl).
    
  • Measurement: Monitor fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Analysis: Calculate

    
     values.
    
    • Acceptance Criteria: Parent

      
       should be in the nanomolar range. Impurity A should show no significant inhibition at therapeutic concentrations (
      
      
      
      M).
Protocol: Genotoxicity Screening (Ames Test)

Objective: Assess mutagenic potential of photodegradants or process impurities.

Methodology:

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Activation: Perform assay +/- S9 metabolic activation fraction (rat liver homogenate).

  • Dosing: Treat bacteria with impurity concentrations up to 5 mg/plate (limit dose).

  • Readout: Count revertant colonies after 48-72 hours.

  • Interpretation: A 2-fold increase in colony count over solvent control indicates a positive mutagenic signal (Structural Alert Confirmation).

Risk Mitigation & Control Strategy

Summarized below are the control limits and strategies based on the biological activity profile.

ImpurityBiological RiskControl StrategyRegulatory Limit (Example)
Impurity A Loss of Efficacy (Inactive)Antioxidants, Inert AtmosphereNMT 2.0 - 2.5% (Widened based on low toxicity)
Photodegradants Potential Genotoxicity (Nitroso)Amber Glass, Light ProtectionControlled as Unspecified Impurities (<0.10%)
Process Amines Irritation / General ToxicityPurge during crystallizationNMT 0.15% (ICH Q3A)
Safety Assessment Workflow

The following decision tree outlines the logic for qualifying a new nicardipine impurity.

Safety_Assessment Start New Impurity Detected (>0.10%) StructID Structural Identification (LC-MS / NMR) Start->StructID QSAR In Silico Assessment (DEREK / Sarah Nexus) StructID->QSAR Alert Structural Alert? QSAR->Alert NoAlert Class 5 (Non-Mutagenic) Control per ICH Q3B Alert->NoAlert No YesAlert Ames Test (In Vitro Mutagenesis) Alert->YesAlert Yes AmesPos Positive (+) YesAlert->AmesPos AmesNeg Negative (-) AmesPos->AmesNeg Non-Mutagenic ControlTTC Control to TTC (<1.5 µg/day) AmesPos->ControlTTC Mutagenic Qualify Qualify via General Tox Study AmesNeg->Qualify

Figure 2: Workflow for the safety qualification of nicardipine impurities based on ICH M7 guidelines.

References

  • European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride Monograph 10.0. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Nicardipine Hydrochloride Injection Monograph: Revision Bulletin. Rockville, MD: USP Convention.

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Sorkin, E. M., & Clissold, S. P. (1987). Nicardipine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs, 33(4), 296–345.

  • Veeprho . Nicardipine Pyridine Analog Impurity Data.

  • SynZeal . Nicardipine EP Impurity A Characterization.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, arising from synthesis, degradation, or storage, can impact the safety and effectiveness of the final drug product.[2] This guide provides a comprehensive review of a key impurity, Nicardipine Related Compound 2, also identified as Nicardipine Dehydro Carboxylic Acid Impurity.

This document will delve into the chemical and physical properties of this compound, explore its formation pathways, detail analytical methodologies for its detection and quantification, and discuss its potential pharmacological and toxicological significance. A clear distinction will also be made between this compound and another impurity, designated as Nicardipine Impurity 2, to prevent ambiguity in research and quality control.

Chemical and Physical Properties

This compound is chemically known as 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Monomethyl Ester. It is a pyridine derivative, which distinguishes it from the dihydropyridine structure of the active pharmaceutical ingredient, nicardipine.

PropertyValueSource
CAS Number 64603-72-1[3]
Molecular Formula C₁₆H₁₄N₂O₆[3]
Molecular Weight 330.29 g/mol [3]
IUPAC Name 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid[3]
Synonyms Nicardipine Dehydro Carboxylic Acid Impurity, Nicardipine Pyridine Monoacid Impurity[3]
Melting Point 196-198 °C[1]
Boiling Point 475.2±45.0 °C (Predicted)[1]
Density 1.360±0.06 g/cm³ (Predicted)[1]

Synthesis and Formation

This compound is primarily formed through the oxidation of a key intermediate in the synthesis of nicardipine. The synthesis of nicardipine often involves the Hantzsch dihydropyridine synthesis, which produces a dihydropyridine ring structure.[4][5] This dihydropyridine ring is susceptible to oxidation, leading to the formation of the more stable aromatic pyridine ring found in this compound.

This oxidation can occur during the synthesis of nicardipine if oxidizing agents are present or if the reaction conditions are not carefully controlled. It can also be a degradation product, forming over time with exposure to light, heat, or oxidative stress.[6]

G DHP Dihydropyridine Intermediate (e.g., 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid) Oxidation Oxidation (e.g., Air, light, heat, oxidizing agents) DHP->Oxidation Susceptible to NRC2 This compound (Pyridine Derivative) Oxidation->NRC2 Leads to formation of G cluster_0 Analytical Workflow Sample Nicardipine Sample HPLC HPLC Separation Sample->HPLC UV UV Detection HPLC->UV LCMS LC-MS Analysis HPLC->LCMS Quant Quantification of Impurity UV->Quant Ident Identification of Impurity LCMS->Ident

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive protocol for the quantitative analysis of Nicardipine Related Compound 2 , identified as the Pyridine Monoacid Impurity (CAS 64603-72-1).

Unlike the standard USP impurities (A, B, C, D), this compound represents a "double degradation" product—resulting from both oxidation of the dihydropyridine ring and hydrolysis of the ester function. Its analysis requires specific chromatographic conditions to distinguish it from the closely eluting Nicardipine Related Compound A (the un-oxidized monoacid) and Related Compound B (the un-hydrolyzed pyridine analog).

Introduction & Chemical Context

Nicardipine Hydrochloride is a dihydropyridine (DHP) calcium channel blocker susceptible to two primary degradation pathways: photo-oxidation (aromatization of the DHP ring) and ester hydrolysis (acid/base catalyzed).

This compound is the intersection of these two pathways. It is critical to monitor because its presence indicates significant stress on the formulation (both oxidative and hydrolytic).

CompoundCommon NameChemical ClassificationCAS Number
Nicardipine API1,4-Dihydropyridine diester55985-32-5
Rel.[1][2][][4][][6][7][8] Comp. A (USP) Monoacid Impurity1,4-Dihydropyridine monoacid74936-72-4
Rel.[] Comp. B (USP) Pyridine AnalogPyridine diester59875-58-0
Rel.[] Comp. 2 Pyridine Monoacid Pyridine monoacid 64603-72-1
Degradation Pathway Visualization

The following diagram illustrates the formation of Related Compound 2. Note that it lacks the characteristic 350–360 nm absorbance band of the parent DHP, making wavelength selection critical.

NicardipineDegradation cluster_legend Pathway Key Nic Nicardipine HCl (Dihydropyridine Diester) ImpA Related Compound A (Dihydropyridine Monoacid) Nic->ImpA Hydrolysis (Acid/Base) ImpB Related Compound B (Pyridine Diester) Nic->ImpB Oxidation (Light/Heat) Imp2 Related Compound 2 (Pyridine Monoacid) CAS: 64603-72-1 ImpA->Imp2 Oxidation ImpB->Imp2 Hydrolysis key1 Target Analyte: Related Compound 2

Figure 1: Degradation pathways leading to this compound.[][7][8]

Analytical Method Development Strategy

Critical Separation Challenge

The separation of Related Compound 2 is challenging because it possesses an acidic functionality (like Rel. Comp. A) but a pyridine core (like Rel.[] Comp. B).

  • Challenge 1 (Selectivity): It elutes near Related Compound A due to similar polarity (both are carboxylic acids).

  • Challenge 2 (Detection): Unlike Nicardipine (which is yellow and absorbs at ~354 nm), Related Compound 2 is colorless and has negligible absorbance above 300 nm. You must use a lower UV wavelength (237 nm or 254 nm).

Method Selection: Reversed-Phase Ion-Suppression

To ensure sharp peak shape for the acidic Related Compound 2, the mobile phase pH must be controlled below the pKa of the carboxylic acid (approx. pKa ~4.5). We utilize a pH 3.5 buffer to suppress ionization, increasing retention and resolution on a C18 column.

Detailed Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC/UPLC with PDA or UV-Vis detector (cooled autosampler recommended).

  • Column: Inertsil ODS-3V (4.6 x 150 mm, 5 µm) or equivalent C18 column with high carbon load.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).

  • Reference Standard: this compound (CAS 64603-72-1), >95% purity.[][]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer (pH 3.5)Suppresses acid ionization for peak sharpness.
Mobile Phase B Acetonitrile : Methanol (90:10)Methanol modifies selectivity for pyridine rings.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp. 35°CImproves mass transfer and reproducibility.
Detection UV 237 nm CRITICAL: The pyridine ring has a strong max here. Do not use 354 nm.
Injection Volume 10 - 20 µLDependent on sensitivity requirements (LOQ).
Run Time 25 minutesSufficient to elute the late-eluting bis-analogs if present.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Equilibration
15.04060Elution of Impurities
20.02080Wash
21.06535Return to Initial
25.06535Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Standard Solution: Dissolve 2.5 mg of this compound in 25 mL of Diluent (100 µg/mL). Sonicate to ensure complete dissolution.

  • Working Standard: Dilute Stock to 5.0 µg/mL (0.5% level relative to a 1 mg/mL sample).

  • Sample Solution: Dissolve Nicardipine API or formulation powder equivalent to 50 mg Nicardipine in 50 mL Diluent (1000 µg/mL).

Method Validation (Self-Validating System)

This protocol is designed to be self-validating. The following acceptance criteria confirm the system is functioning correctly before data is reported.

System Suitability Criteria
  • Resolution (Rs): Inject a mixture of Nicardipine and Related Compound 2. Rs > 2.0 is required.[7][8]

    • Note: Related Compound 2 typically elutes before Nicardipine due to the polar carboxylic acid group.

  • Tailing Factor: NMT 1.5 for the Related Compound 2 peak.

  • Precision: %RSD of 6 replicate injections of the Working Standard must be < 2.0%.

Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 15 µg/mL (150% of limit).

  • Acceptance: Correlation coefficient (R²) > 0.999.

Workflow Diagram

AnalyticalWorkflow Start Start Analysis Prep Sample Prep (1 mg/mL in Diluent) Start->Prep SysSuit System Suitability (Inj. Mix Std) Prep->SysSuit Check Check Resolution (Rs > 2.0?) SysSuit->Check RunSamples Run Samples (UV @ 237 nm) Check->RunSamples Pass Fail Troubleshoot: Adjust pH or Gradient Check->Fail Fail Calc Calculate Impurity % (External Std Method) RunSamples->Calc Report Generate Report Calc->Report Fail->SysSuit

Figure 2: Analytical workflow for the quantification of this compound.

Troubleshooting & Scientific Insight

Why 237 nm?

Researchers often mistakenly use the standard Nicardipine assay wavelength (350-360 nm) for impurity profiling.

  • Nicardipine (DHP): Extended conjugation allows absorption in the visible region (yellow color).

  • Related Compound 2 (Pyridine): The aromatization of the ring breaks this extended conjugation. The molecule becomes colorless and transparent at 350 nm. Using 350 nm will result in a "False Negative" for this impurity. You must use the UV region (237 nm) where the pyridine ring absorbs strongly.

Peak Splitting

If Related Compound 2 appears as a split or broad peak, the mobile phase pH is likely too close to the pKa of the carboxylic acid (approx 4.5).

  • Solution: Lower the buffer pH to 3.2 - 3.5 to ensure the acid is fully protonated (neutral form), which interacts more predictably with the C18 stationary phase.

References

  • United States Pharmacopeia (USP) . Nicardipine Hydrochloride Monograph. USP-NF 2023. Link

  • European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride. 10th Edition. Link

  • ChemicalBook . This compound (CAS 64603-72-1) Product Data. Link

  • Clearsynth . Nicardipine Impurity Profiling and Standards. Link

  • Bhaskar, P., et al. "Nicardipine: Concise Review on Analytical Techniques." Lupine Publishers, 2019. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Sensitive and Robust Quantification of Nicardipine and Related Compounds in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of nicardipine and its principal metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nicardipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating a highly sensitive and specific bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a complete workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Imperative for Nicardipine

Nicardipine acts primarily on vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[3] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme system, leading to low oral bioavailability (around 35-40%).[4] The primary metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine analogue (a major metabolite), alongside other oxidative processes.[4] Given its rapid metabolism and short half-life of 2 to 4 hours, a robust analytical method is crucial for accurately characterizing its pharmacokinetic profile.[3][5]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high throughput.[6][7] This method allows for the precise quantification of a parent drug and its metabolites, even at the low ng/mL concentrations typically observed in clinical samples.[1][8] The protocol herein is designed to be a self-validating system, incorporating best practices that align with international regulatory guidelines, such as the ICH M10 on Bioanalytical Method Validation.[9][10]

Experimental Design: Materials and Methods

Chemicals and Reagents
  • Standards: Nicardipine hydrochloride (≥98% purity), Nicardipine Pyridine Analog (major metabolite, ≥95% purity), and Nimodipine (Internal Standard, IS, ≥98% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid. Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, K2-EDTA human plasma, sourced from at least six unique donors for validation purposes.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, analytical balance, volumetric flasks, and pipettes.

  • Rationale for Internal Standard (IS) Selection: Nimodipine is selected as the internal standard due to its structural similarity to nicardipine (both are dihydropyridine derivatives) and its comparable chromatographic and ionization behavior. This ensures that it effectively compensates for variations during sample preparation and analysis. An isotopically labeled standard (e.g., Nicardipine-d3) is the ideal choice but can be cost-prohibitive; Nimodipine offers a reliable and accessible alternative.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.4-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for optimal separation.[11]

Protocol I: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from the plasma matrix, making it ideal for high-throughput analysis.[7]

Step-by-Step Protocol:
  • Thawing and Vortexing: Thaw frozen plasma samples and quality controls (QCs) to room temperature. Vortex gently for 15 seconds to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (Nimodipine in 50:50 methanol:water) to each tube, except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortexing: Cap the tubes and vortex vigorously for 60 seconds to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_prep Sample Preparation Protocol s1 1. Thaw & Vortex 100 µL Plasma Sample s2 2. Spike Internal Standard (25 µL Nimodipine) s1->s2 s3 3. Add Precipitation Agent (300 µL Acetonitrile) s2->s3 s4 4. Vortex Vigorously (60 seconds) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant (200 µL) s5->s6 s7 7. Inject into LC-MS/MS s6->s7

A streamlined workflow for plasma sample preparation.

Protocol II: LC-MS/MS Analytical Method

This method is optimized for a short run time while achieving baseline separation of nicardipine from its major pyridine metabolite and endogenous plasma components.

Liquid Chromatography Parameters

The use of formic acid in the mobile phase is critical as it aids in the protonation of the analytes in the positive ion mode, significantly enhancing the MS signal.[1][8]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)
Total Run Time 5.0 minutes[8]
Mass Spectrometry Parameters

Detection is performed in the positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. The MRM transitions are selected based on the most stable and abundant precursor-product ion pairs.

ParameterRecommended Setting
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3500 V
Source Temperature 325°C
Nebulizer Gas 20 psi
Drying Gas Flow 10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Nicardipine (Quantifier) 480.2297.115022
Nicardipine (Qualifier) 480.2358.215018
Nicardipine Pyridine Analog 478.2297.115025
Nimodipine (IS) 419.2343.215015

Note: The precursor ion for nicardipine corresponds to its [M+H]+ adduct.[8] Product ions and collision energies should be optimized empirically on the specific instrument being used.

Analytical_Workflow cluster_workflow LC-MS/MS Analytical Workflow PreparedSample Prepared Sample (from Protocol I) Autosampler Autosampler Injection (5 µL) PreparedSample->Autosampler LC_Column LC Separation (C18 Column, Gradient) Autosampler->LC_Column MS_Source Mass Spectrometer (HESI Source) LC_Column->MS_Source MS_Analyzer Triple Quadrupole (MRM Analysis) MS_Source->MS_Analyzer Data Data Acquisition & Processing MS_Analyzer->Data

The complete analytical workflow from sample to data.

Protocol III: Bioanalytical Method Validation

A full method validation must be conducted to demonstrate that the analytical method is reliable and suitable for its intended purpose.[10] The validation protocol should be designed in accordance with the ICH M10 Bioanalytical Method Validation guideline.[9][12]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their standard acceptance criteria for chromatographic assays.[13]

Validation ParameterPurposeKey Experiments & Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte and IS from endogenous matrix components.[13]Analyze ≥6 blank matrix sources. Response at the retention time of the analyte should be ≤20% of the LLOQ response. Response for the IS should be ≤5% of the IS response in the LLOQ sample.
Linearity & Range To define the concentration range over which the method is accurate and precise.Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards. A linear regression (1/x² weighting) is typically used. The correlation coefficient (r²) should be ≥0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[8]Analyte response must be ≥5 times the blank response. Accuracy should be within 80-120% of the nominal value, and precision (CV%) should be ≤20%.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 per level) in at least three separate runs. Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) should be ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization.Analyze analyte post-extraction spiked into blank matrix extracts from ≥6 sources. Compare response to that of a pure solution. The IS-normalized matrix factor CV% should be ≤15%.
Recovery To determine the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.[12]Freeze-Thaw Stability: After ≥3 cycles. Bench-Top Stability: At room temperature for an expected duration. Long-Term Stability: Stored at -70°C or below. Post-Preparative Stability: In the autosampler. Analyte concentration must remain within ±15% of the baseline value.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of nicardipine and its primary pyridine metabolite in human plasma. The streamlined protein precipitation sample preparation allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure excellent analytical performance with a short 5-minute run time. Adherence to the comprehensive validation protocol, grounded in ICH M10 guidelines, will ensure that the data generated is reliable and defensible for regulatory submissions, making this method highly suitable for demanding applications in clinical pharmacology and drug development.

References

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Retrieved from [Link]

  • Patsnap. (2024). ICP-MS vs LC-MS for Metabolomics: Which Shines in Specificity and Sensitivity?. Patsnap Eureka. Retrieved from [Link]

  • Graham, D. J., Dow, R. J., Freedman, D., Mroszczak, E., & Ling, T. (1984). Pharmacokinetics of nicardipine following oral and intravenous administration in man. Postgraduate Medical Journal, 60 Suppl 4, 7–10. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2009). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of AOAC International, 92(1), 145–151. Retrieved from [Link]

  • ThaiJo. (n.d.). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Retrieved from [Link]

  • Bhosale, V., et al. (2023). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL ACETATE EXTRACTION AND MRM DETECTION. European Chemical Bulletin. Retrieved from [Link]

  • Giorgetti, R., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Medicina, 57(11), 1242. Retrieved from [Link]

  • Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of Chromatography B, 830(1), 81-85. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]

  • Medinfo Galway. (n.d.). Nicardipine Intravenous Infusion for Adults. Retrieved from [Link]

  • AlGhannam, S. M., & Olayan, A. M. (2014). LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... [Image]. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Annex III Summary of Product Characteristics and Package Leaflet. Retrieved from [Link]

  • Medical Essence. (2023, November 4). Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. Retrieved from [Link]

  • Derayea, S. M. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Retrieved from [Link]

  • Yamasaki, T., et al. (2009). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Yakugaku Zasshi, 129(3), 337-344. Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Al-Ghannam, S. M. (2014). High-performance liquid chromatographic method for the determination of nicardipine in pure, pharmaceutical preparations and plasma and its application to pharmacokinetics in humans. ResearchGate. Retrieved from [Link]

  • Higuchi, S., & Kawamura, S. (1981). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 223(2), 341-349. Retrieved from [Link]

  • Dow, R. J. (1984). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British Journal of Clinical Pharmacology, 18(Suppl 1), 103S–110S. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicardipine-impurities. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Baratam, S. R. (2018). DETERMINATION OF NIFEDIPINE IN HUMAN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS VALIDATION. ResearchGate. Retrieved from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • Veeprho. (n.d.). Nicardipine Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Retrieved from [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This comprehensive application note provides a detailed protocol for the preparation of Nicardipine Related Compound 2 samples for analytical testing. As a critical impurity and reference standard in the quality control of Nicardipine, a potent calcium channel blocker, ensuring the accuracy and reproducibility of its quantification is paramount. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, thereby fostering a deeper understanding and promoting methodological robustness.

Introduction: The Significance of this compound

Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] The synthesis and storage of Nicardipine can lead to the formation of several related compounds, which are considered impurities. Regulatory bodies mandate the strict monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. This compound, with the molecular formula C₁₆H₁₄N₂O₆ and a molecular weight of 330.3, is a key related substance that must be accurately identified and quantified.[2] This protocol outlines the best practices for the preparation of this compound samples, primarily for analysis by High-Performance Liquid Chromatography (HPLC), a common analytical technique for this purpose.[3]

Foundational Principles: Ensuring Analytical Integrity

The primary goal of any sample preparation protocol is to present the analyte to the instrument in a form that is compatible with the analytical method and that accurately reflects its concentration in the original sample. For this compound, this involves careful consideration of solubility, stability, and potential interferences.

Solubility and Solvent Selection

Nicardipine and its related compounds exhibit specific solubility profiles. Nicardipine hydrochloride, the common salt form of the active pharmaceutical ingredient (API), is freely soluble in methanol and sparingly soluble in ethanol.[4] While specific solubility data for this compound is not as widely published, its structural similarity to nicardipine suggests that similar organic solvents will be effective. The choice of diluent is critical to ensure complete dissolution of the analyte without causing degradation. A mixture of an organic solvent and an aqueous buffer is often employed to match the mobile phase composition, thereby improving peak shape and reproducibility in HPLC analysis.[2][5]

Stability Considerations

Nicardipine is known to be sensitive to light and can degrade under certain pH conditions.[4][6] Forced degradation studies have shown that nicardipine is unstable in alkaline conditions.[6] Therefore, all solutions should be protected from light, and the pH of the diluent should be controlled, typically in the acidic to neutral range, to prevent degradation of both the parent compound and its related substances. The United States Pharmacopeia (USP) monograph for Nicardipine Hydrochloride Injection notes that sample solutions in methanol are stable for about 42 hours when stored at 10°C.[7][8][9]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the preparation of this compound samples for HPLC analysis.

G cluster_0 Sample Preparation cluster_1 Analysis A Accurate Weighing of This compound Reference Standard B Selection of Appropriate Volumetric Flask A->B Transfer C Choice of Diluent (e.g., Methanol, Acetonitrile/Water) B->C Add Diluent D Dissolution with Sonication C->D Ensure Complete Dissolution E Dilution to Final Concentration D->E Achieve Target Concentration F Filtration through 0.45 µm Syringe Filter E->F Remove Particulates G Transfer to HPLC Vial F->G Prepare for Autosampler H HPLC Injection G->H Introduce to Analytical System

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Document ID: AN-NIC-VAL-002 Version: 2.1 (ICH Q2(R2) Compliant)[1][2]

Executive Summary & Scientific Rationale

The Challenge: Dihydropyridine Instability

Nicardipine Hydrochloride is a 1,4-dihydropyridine (DHP) calcium channel blocker.[1][2] The defining stability challenge for this class of molecules is the aromatization of the DHP ring.[1][2] Under exposure to light (photolytic degradation) or oxidative stress, the 1,4-dihydropyridine ring oxidizes to a pyridine analog.[1][2]

For the purpose of this protocol, Nicardipine Related Compound 2 is treated as the Pyridine Analog Impurity (often designated as Impurity A or B in various pharmacopeias, or specifically dehydronicardipine).[1][2] This impurity is structurally similar to the API but possesses a fully aromatic pyridine ring, significantly altering its UV absorption profile and hydrophobicity.[1][2]

Mechanistic Separation Strategy

The separation relies on the difference in


-

interaction capabilities and basicity between the API and the impurity.[1][2]
  • Stationary Phase: A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction.[1][2]

  • Mobile Phase Chemistry: The pyridine impurity is generally less basic and slightly more hydrophobic than the parent DHP due to the loss of the hydrogen on the nitrogen and the planar aromatic structure.[1][2]

  • Detection Physics: While Nicardipine has a UV max ~237 nm, the aromatized "Related Compound 2" exhibits a bathochromic shift.[2] A compromise wavelength (typically 235-254 nm) or a diode array scan is required to ensure adequate sensitivity for the impurity without saturating the API signal.[1][2]

Chemical & Reagent Specifications

Target Analyte Profile
  • Analyte: this compound (Pyridine Analog).[1][2]

  • Chemical Nature: Aromatized Pyridine derivative of Nicardipine.[1][2]

  • Critical Quality Attribute (CQA): Must be controlled to < 0.15% (or strictly per specific monograph limits).

Reagents & Standards
ReagentGradePurpose
Nicardipine HCl StandardUSP Reference StandardAPI Quantitation
This compoundCertified Secondary StandardImpurity Marker
Acetonitrile (ACN)HPLC Gradient GradeOrganic Modifier
Potassium Dihydrogen PhosphateACS ReagentBuffer System
Perchloric Acid / Orthophosphoric AcidTrace Metal GradepH Adjustment
WaterMilli-Q (18.2 MΩ[1][2][3]·cm)Solvent Base

Experimental Protocol: Method Conditions

Chromatographic Conditions
  • Column: Inertsil ODS-3V or equivalent C18,

    
    , 
    
    
    
    .[1][2]
  • Column Temperature:

    
     (Thermostatted).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 237 nm (Reference bw: 360 nm if utilizing DAD).[1][2]

  • Run Time:

    
     retention time of Nicardipine (~25-30 minutes).[1][2]
    
Mobile Phase Preparation

Buffer (pH 3.5):

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of water.
  • Add

    
     of Triethylamine (TEA) to improve peak shape (reduce tailing of the basic nitrogen).[1][2]
    
  • Adjust pH to

    
     with dilute Orthophosphoric Acid.[1][2][4]
    
  • Filter through

    
     Nylon membrane.[1][2][4]
    

Mobile Phase Mix:

  • Combine Buffer : Acetonitrile : Methanol in a ratio of 50 : 35 : 15 (v/v/v).[1][2]

  • Note: The addition of Methanol modulates selectivity specifically for the pyridine impurity relative to the main peak.[2]

Validation Protocol (ICH Q2(R2) Aligned)

This section details the specific experiments required to validate the method for Related Compound 2 .

Specificity (Stress Testing)

Objective: Prove the method can resolve Related Compound 2 from the API and other degradants. Procedure:

  • Prepare a "Spiked Sample": Nicardipine (

    
    ) spiked with Related Compound 2 (
    
    
    
    ).[1][2]
  • Perform Forced Degradation :

    • Oxidative:[2]

      
      , 2 hours, RT.[1][2] (Target: Induce formation of Related Compound 2).
      
    • Photolytic:[2] 1.2 million lux hours.[1][2] (Target: Induce formation of Related Compound 2).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Nicardipine and Related Compound 2 
      
      
      
      .[1][2]
    • Peak Purity (via DAD)

      
       for the impurity peak.[1][2]
      
Linearity & Range

Objective: Demonstrate proportional response for the impurity. Procedure:

  • Target Concentration:

    
     of API concentration (Nominal Impurity Level).
    
  • Prepare 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target concentration.[2]

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1][2][5]
    • Y-intercept bias

      
       of the response at 100% level.[1][2]
      
Accuracy (Recovery)

Objective: Verify no matrix interference prevents impurity quantification. Procedure:

  • Spike Nicardipine drug product (placebo matrix) with Related Compound 2 at three levels:

    • Level 1: LOQ Level.[1][2][5]

    • Level 2: 100% (Target Limit).

    • Level 3: 150% (Target Limit).[1][2]

  • Prepare in triplicate.

  • Acceptance Criteria:

    • Mean Recovery:

      
       (for levels 
      
      
      
      ).[1][2]
    • Mean Recovery:

      
       (for levels near LOQ).[1][2]
      
Precision (Repeatability & Intermediate)

Procedure:

  • System Precision: 6 injections of Standard Solution. (RSD

    
    ).[1][2][6]
    
  • Method Precision: 6 independent preparations of sample spiked with Related Compound 2 at the limit level.

  • Acceptance Criteria:

    • RSD of impurity content

      
       (if impurity 
      
      
      
      ).[1][2]
    • RSD

      
       (if impurity is near LOQ).[1][2]
      
Limit of Detection (LOD) & Quantitation (LOQ)

Method: Signal-to-Noise (S/N) Approach.[1][2]

  • Inject progressively dilute standards of Related Compound 2.[1][2]

  • LOD: Concentration resulting in S/N

    
    .
    
  • LOQ: Concentration resulting in S/N

    
    .
    
  • Verification: Inject LOQ solution 6 times. RSD must be

    
    .[1][2]
    

Visualizations

Validation Workflow Logic

This diagram illustrates the sequential dependency of validation parameters. You cannot claim Accuracy without first establishing Specificity and Linearity.[1][2]

ValidationWorkflow Start Method Development (Optimized Separation) Specificity 1. Specificity (Forced Degradation & Spiking) Start->Specificity Confirm Resolution Linearity 2. Linearity & Range (LOQ to 150% Limit) Specificity->Linearity Pure Peak LOD_LOQ 3. Sensitivity (LOD/LOQ) (S/N Ratio Determination) Linearity->LOD_LOQ Define Lower Bounds Accuracy 4. Accuracy (Spike Recovery in Matrix) Linearity->Accuracy Within Range Precision 5. Precision (Repeatability & Ruggedness) Accuracy->Precision Reliable Recovery Robustness 6. Robustness (Flow, pH, Temp variations) Precision->Robustness Stability Check Final Validated Method Robustness->Final

Figure 1: Sequential logic flow for analytical method validation according to ICH Q2(R2) guidelines.

Nicardipine Degradation Pathway (The "Related Compound 2" Origin)

Understanding the chemistry is vital for the "Specificity" phase.[1][2] The primary degradation path is oxidation.[1][2]

DegradationPathway Nicardipine Nicardipine (API) (Dihydropyridine Ring) Stress Stress Factors: UV Light / Oxidants Nicardipine->Stress Intermediate Transition State (H-abstraction) Stress->Intermediate Oxidation Impurity Related Compound 2 (Pyridine Analog) *Aromatized Ring* Intermediate->Impurity -H2 (Aromatization)

Figure 2: Mechanistic pathway of Nicardipine degradation into the Pyridine Analog (Related Compound 2).[1][2]

Critical Analysis & Troubleshooting

Robustness Assessment

During validation, you must deliberately vary parameters to ensure method reliability.

  • pH Variation:

    
     units.[1][2] Impact: High impact on Nicardipine retention due to the tertiary amine.[1][2]
    
  • Temperature:

    
    . Impact: Changes in mass transfer kinetics can affect the resolution (
    
    
    
    ) between the API and the impurity.[1][2]
  • Flow Rate:

    
    . Impact: Retention time shift; check if impurity co-elutes with placebo peaks.[2]
    
Common Failure Modes
  • Peak Tailing: Nicardipine is basic.[1][2] If tailing factor

    
    , increase the Triethylamine (TEA) concentration in the buffer or lower the pH slightly (ensure pH is < pKa of silanols).[1][2]
    
  • Co-elution: If Related Compound 2 merges with the main peak, reduce the Methanol ratio and increase the Buffer ratio to increase retention and separation efficiency.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <621> Chromatography. USP-NF.[1][2][7]

  • Bari, S. B., et al. (2007).[1][2][6] Impurity Profile: Significance in Active Pharmaceutical Ingredient.[1][2][6] Eurasian Journal of Analytical Chemistry.[1][2][6]

  • Bhaskar, P., et al. (2019).[1][2][5] Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 4474, Nicardipine. [1][2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The term "Nicardipine Related Compound 2" is not a universally recognized pharmacopeial designation. For the purposes of this detailed technical guide, we will focus on a critical and well-documented impurity, Nicardipine Related Compound A (Pyridine Analog) , as a representative example of a related compound used in the quality control of Nicardipine. The principles and methodologies described herein are broadly applicable to other specified impurities.

Introduction: The Imperative for Purity in Nicardipine Formulations

Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, degradation, or storage, can potentially alter the drug's safety, efficacy, and stability profile. Consequently, rigorous quality control (QC) is paramount to ensure that Nicardipine drug substances and products meet the stringent requirements set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

The use of qualified reference standards for known impurities is a cornerstone of modern pharmaceutical analysis. These standards are essential for the unambiguous identification and accurate quantification of impurities in Nicardipine samples. This application note provides a comprehensive guide to the use of Nicardipine Related Compound A as a reference standard in the quality control of Nicardipine, with a focus on high-performance liquid chromatography (HPLC) based methods.

The Role and Significance of Nicardipine Related Compound A

Nicardipine Related Compound A, chemically known as dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, is a significant process-related impurity in the synthesis of Nicardipine. It is the immediate oxidized precursor to Nicardipine and its presence in the final drug substance can indicate incomplete reaction or inadequate purification.

The primary applications of Nicardipine Related Compound A in a QC setting are:

  • Peak Identification: As a reference standard, it allows for the positive identification of the corresponding impurity peak in the chromatogram of a Nicardipine test sample based on retention time.

  • System Suitability Testing: It is often included in a resolution solution to ensure the chromatographic system can adequately separate the impurity from the main Nicardipine peak and other potential impurities.

  • Quantitative Analysis: A precisely weighed amount of Nicardipine Related Compound A is used to prepare a standard solution, which serves as the basis for quantifying the level of this impurity in the Nicardipine sample, typically using an external standard method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the separation and quantification of Nicardipine and its related compounds due to its high resolution, sensitivity, and specificity. The following sections detail a typical HPLC method for the analysis of Nicardipine Related Compound A.

Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving the desired separation and sensitivity. The following table summarizes a typical set of parameters.

ParameterRecommended ConditionRationale
Column C18, 4.6 mm x 250 mm, 5 µmProvides excellent hydrophobic retention and separation for Nicardipine and its related compounds.
Mobile Phase Acetonitrile, Methanol, and Buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient elution.A gradient elution is often necessary to achieve optimal separation of all related compounds, which may have a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmNicardipine and its related compounds, including the pyridine analog, have significant UV absorbance at this wavelength.
Injection Volume 20 µLA standard injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Preparation of Solutions

Accurate preparation of solutions is fundamental to the reliability of the analytical results.

Diluent: A mixture of acetonitrile and water is commonly used as a diluent.

Standard Solution:

  • Accurately weigh about 10 mg of Nicardipine Related Compound A Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute a known volume of this stock solution to achieve a final concentration that is representative of the impurity limit in the Nicardipine sample (e.g., 0.1% of the nominal Nicardipine concentration).

Test Solution:

  • Accurately weigh about 50 mg of Nicardipine Hydrochloride into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

System Suitability Solution (Resolution Solution):

  • Prepare a solution containing Nicardipine Hydrochloride and Nicardipine Related Compound A at concentrations that will allow for the assessment of resolution between the two peaks.

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the quality control analysis of Nicardipine using Nicardipine Related Compound A as a reference standard.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare Standard Solution (Nicardipine Related Compound A) sys_suit System Suitability Testing (Inject SSS) prep_std->sys_suit prep_test Prepare Test Solution (Nicardipine Sample) analysis Inject Standard and Test Solutions prep_test->analysis prep_sss Prepare System Suitability Solution prep_sss->sys_suit sys_suit->analysis If Passes peak_id Peak Identification (Compare Retention Times) analysis->peak_id quant Quantification of Impurity (External Standard Method) peak_id->quant report Final Report Generation quant->report

Caption: Workflow for Impurity Analysis of Nicardipine.

Protocol 1: System Suitability Testing

Objective: To ensure the chromatographic system is suitable for the intended analysis.

  • Set up the HPLC system according to the conditions outlined in Section 3.1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution.

  • Evaluate the resulting chromatogram for the following parameters:

    • Resolution: The resolution between the Nicardipine peak and the Nicardipine Related Compound A peak should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Nicardipine peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): Perform replicate injections (typically 5 or 6) and calculate the RSD for the peak area of Nicardipine Related Compound A. The RSD should be not more than 5.0%.

Protocol 2: Identification and Quantification of Nicardipine Related Compound A

Objective: To identify and quantify Nicardipine Related Compound A in a Nicardipine test sample.

  • Once the system suitability criteria are met, inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Test Solution and record the chromatogram.

  • Identification: Compare the retention time of any peak observed in the Test Solution chromatogram with the retention time of the peak in the Standard Solution chromatogram. A peak in the Test Solution is identified as Nicardipine Related Compound A if its retention time matches that of the standard.

  • Quantification: Calculate the percentage of Nicardipine Related Compound A in the Nicardipine sample using the following formula:

    % Impurity = (Area_impurity_test / Area_std) * (Conc_std / Conc_test) * 100

    Where:

    • Area_impurity_test is the peak area of Nicardipine Related Compound A in the Test Solution.

    • Area_std is the peak area of Nicardipine Related Compound A in the Standard Solution.

    • Conc_std is the concentration of Nicardipine Related Compound A in the Standard Solution.

    • Conc_test is the concentration of Nicardipine in the Test Solution.

Data Interpretation and Acceptance Criteria

The acceptance criteria for Nicardipine Related Compound A are defined by the relevant pharmacopeia or internal specifications. For example, the limit for a specified impurity might be not more than 0.15%. The results from the quantification protocol are compared against these limits to determine if the Nicardipine sample passes or fails the quality control test for this specific impurity.

Troubleshooting

IssuePotential CauseRecommended Action
Poor Resolution - Degraded column- Inappropriate mobile phase composition or pH- Replace the column- Prepare fresh mobile phase and verify the pH
Inconsistent Retention Times - Fluctuation in column temperature- Leak in the HPLC system- Ensure the column oven is functioning correctly- Check for leaks in the pump, injector, and fittings
Extraneous Peaks - Contaminated diluent or mobile phase- Carryover from previous injections- Use high-purity solvents and freshly prepared solutions- Implement a robust needle wash program

Conclusion

The use of Nicardipine Related Compound A as a reference standard is a critical component in the quality control of Nicardipine. By following validated HPLC methods and well-defined protocols, analytical scientists can confidently identify and quantify this impurity, ensuring that the final drug product is safe, effective, and compliant with regulatory standards. The methodologies described in this application note provide a robust framework for the implementation of this essential quality control measure.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4474, Nicardipine. Available from: [Link]

  • United States Pharmacopeia (USP). USP-NF. Rockville, MD: United States Pharmacopeial Convention. (Note: Specific monograph details are subject to the current version of the USP-NF). A general link is provided: [Link]

Troubleshooting & Optimization

Navigating the Shadows: A Technical Support Guide to Matrix Effects in LC-MS Analysis of Nicardipine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of nicardipine and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve matrix effect-related challenges in your own laboratory.

Matrix effects are the "ghost in the machine" of LC-MS bioanalysis, often leading to inaccurate and irreproducible results.[1] When analyzing nicardipine, a dihydropyridine calcium channel blocker, and its impurities, these effects can be particularly pronounced due to the complex nature of biological matrices and the diverse physicochemical properties of the analytes.[2][3] This guide will provide a structured approach to understanding, diagnosing, and mitigating these effects.

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of nicardipine impurities.

Scenario 1: Poor Peak Shape and Shifting Retention Times for the Pyridine Impurity

  • Symptom: You observe significant peak tailing and inconsistent retention times for the nicardipine pyridine analog (a common impurity), while the parent nicardipine peak remains relatively stable.

  • Potential Cause: The pyridine analog is significantly more polar than nicardipine. In a reversed-phase LC method optimized for the hydrophobic parent drug, the pyridine impurity may have minimal retention and elute in the void volume with other highly polar matrix components, leading to ion suppression and poor chromatography.

  • Troubleshooting Steps & Rationale:

    • Modify the Mobile Phase Gradient:

      • Action: Decrease the initial organic solvent concentration and extend the gradient.

      • Rationale: This will increase the retention of the polar pyridine impurity on the reversed-phase column, moving it away from the early-eluting, unretained matrix components that are a primary source of ion suppression.

    • Consider an Alternative Stationary Phase:

      • Action: Evaluate a column with a more polar stationary phase (e.g., a polar-embedded or HILIC column).

      • Rationale: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is specifically designed to retain and separate polar compounds, which would be ideal for the pyridine impurity. This separates it from the bulk of the non-polar matrix components.

    • Evaluate Sample Preparation:

      • Action: Implement a Solid-Phase Extraction (SPE) protocol with a mixed-mode cation exchange sorbent.

      • Rationale: The basic nature of the pyridine impurity allows for strong retention on a cation exchange sorbent, while many matrix interferences can be washed away. This provides a much cleaner extract.[4]

Scenario 2: Inconsistent Quantification and Low Recovery of Nicardipine and its Impurities

  • Symptom: You are experiencing high variability in your quantitative results across different plasma lots and consistently low recovery of your analytes.

  • Potential Cause: Co-elution of phospholipids from the plasma matrix is a likely culprit. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can affect both the parent drug and its impurities.[5]

  • Troubleshooting Steps & Rationale:

    • Incorporate Phospholipid Removal in Sample Preparation:

      • Action: Utilize a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.

      • Rationale: Directly targeting the removal of phospholipids is one of the most effective ways to reduce matrix effects.[4] These specialized products offer a more targeted cleanup than simple protein precipitation.

    • Optimize Chromatographic Separation:

      • Action: Increase the chromatographic run time to ensure baseline separation between the analytes and the phospholipid elution zone.

      • Rationale: Phospholipids typically elute as a broad peak in reversed-phase chromatography. Extending the gradient can move your analytes of interest out of this region of significant ion suppression.

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • Action: If available, use a SIL-IS for both nicardipine and each impurity.

      • Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][4] This allows for accurate correction of the signal, leading to more reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of nicardipine impurities?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of nicardipine and its impurities from biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and unreliable quantification.[5][8][9]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: The most common method is the post-extraction addition experiment .[6] This involves comparing the peak area of an analyte in a clean solvent to the peak area of the same amount of analyte spiked into a blank matrix extract. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What is the "best" sample preparation technique to minimize matrix effects for nicardipine and its impurities?

A: While there is no single "best" method for all scenarios, moving beyond simple protein precipitation is often necessary. Solid-Phase Extraction (SPE) generally provides a cleaner extract than protein precipitation or liquid-liquid extraction (LLE).[8] For nicardipine and its impurities, a mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange properties) can be highly effective at removing both non-polar and charged matrix components.

Q4: Can changing my LC-MS interface settings help reduce matrix effects?

A: Yes, to some extent. Optimizing ion source parameters like capillary voltage, gas flow, and temperature can help, but it is not a substitute for good sample preparation and chromatography. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) because it's a gas-phase ionization technique.[5] If your analytes are amenable to APCI, this could be a viable strategy.

Q5: Are there any specific considerations for the dihydropyridine class of compounds?

A: Yes, dihydropyridines like nicardipine are known to be light-sensitive and can degrade to their pyridine analogs.[10] Therefore, all sample handling and analysis should be performed under light-protected conditions to prevent the artificial formation of this impurity.

Experimental Protocol: Quantifying Matrix Effects using Post-Extraction Addition

This protocol provides a step-by-step guide to quantitatively assess the degree of ion suppression or enhancement for nicardipine and its pyridine impurity.

Objective: To calculate the Matrix Factor (MF) for nicardipine and its pyridine impurity. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Materials:

  • Blank plasma from at least six different sources

  • Nicardipine and pyridine impurity analytical standards

  • LC-MS grade solvents (methanol, acetonitrile, water, formic acid)

  • Your validated sample preparation materials (e.g., SPE cartridges, protein precipitation reagents)

  • Calibrated pipettes and standard labware

Procedure:

  • Prepare Standard Solutions (Set A):

    • Prepare a stock solution of nicardipine and its pyridine impurity in a suitable solvent (e.g., methanol).

    • Create a working solution at a relevant concentration (e.g., mid-range of your calibration curve) by diluting the stock solution with the mobile phase reconstitution solvent.

  • Prepare Post-Extraction Spiked Samples (Set B):

    • Extract at least six different lots of blank plasma using your established sample preparation method.

    • After the final evaporation step (before reconstitution), spike the dried extracts with the same amount of nicardipine and pyridine impurity as in Set A.

    • Reconstitute the spiked extracts in the same volume of reconstitution solvent as used for your actual samples.

  • LC-MS Analysis:

    • Inject and analyze the solutions from Set A and Set B using your LC-MS method.

    • Record the peak areas for nicardipine and the pyridine impurity for all injections.

  • Calculation of Matrix Factor (MF):

    • Calculate the MF for each analyte in each plasma lot using the following formula: MF = (Peak Area in Set B) / (Average Peak Area in Set A)

Data Presentation:

Plasma LotAnalyteAvg. Peak Area in Neat Solution (Set A)Peak Area in Spiked Extract (Set B)Matrix Factor (MF)% Ion Suppression/Enhancement
1Nicardipine500,000400,0000.8020% Suppression
1Pyridine Impurity450,000315,0000.7030% Suppression
2Nicardipine500,000425,0000.8515% Suppression
2Pyridine Impurity450,000337,5000.7525% Suppression
..................
  • Interpretation: The results in this table would indicate significant ion suppression for both analytes, with the pyridine impurity being more affected. This quantitative data is crucial for method development and validation.

Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting start Inconsistent Results (Poor Recovery, High Variability) assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me is_me_present Matrix Effect > 15%? assess_me->is_me_present optimize_sp Optimize Sample Prep (SPE, Phospholipid Removal) is_me_present->optimize_sp Yes validate Proceed to Method Validation is_me_present->validate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me is_me_acceptable Matrix Effect < 15%? reassess_me->is_me_acceptable is_me_acceptable->validate Yes end Consult Senior Scientist is_me_acceptable->end No

Caption: A logical workflow for identifying and mitigating matrix effects.

Diagram 2: Mechanism of Ion Suppression in ESI

Ion_Suppression analyte Nicardipine Ion [A+H]+ gas_phase Gas Phase Ions (To Mass Analyzer) analyte->gas_phase Successful Ion Evaporation (Desired Outcome) matrix Matrix Component [M] matrix->gas_phase Competition for Surface Access & Charge

Caption: Competition at the droplet surface leads to ion suppression.

References

  • How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? PubMed. Available at: [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. Available at: [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Google.
  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]

  • Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Available at: [Link]

  • LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available at: [Link]

  • Nicardipine Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]

  • Nicardipine Pyridine Analaog. Veeprho. Available at: [Link]

  • Development, and physicochemical and microbiological stability studies of a nicardipine oral formulation for pediatric use. GERPAC. Available at: [Link]

  • Nicardipine EP Impurity A (HCl). SynZeal. Available at: [Link]

  • Chromatogram of nicardipine HCl and its degradation products. ResearchGate. Available at: [Link]

  • Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. PubMed. Available at: [Link]

  • Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC. ResearchGate. Available at: [Link]

Sources

Navigating the Chromatographic Maze: A Technical Support Guide for Nicardipine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of nicardipine and its impurities. As researchers, scientists, and drug development professionals, achieving robust and reliable separation of an active pharmaceutical ingredient (API) from its related substances is paramount for ensuring product quality, safety, and regulatory compliance. This guide is structured to provide not just protocols, but a deeper understanding of the principles governing the separation, empowering you to troubleshoot and optimize your methods effectively.

Nicardipine, a dihydropyridine calcium channel blocker, presents a unique set of challenges in impurity profiling due to the structural similarity of its potential process-related impurities and degradation products.[1] This document will serve as your in-depth resource for selecting the optimal HPLC column and navigating the common hurdles encountered during method development and routine analysis.

The Critical First Step: Column Selection Philosophy

The heart of any successful HPLC separation lies in the choice of the stationary phase.[2] For nicardipine, a moderately hydrophobic molecule, reversed-phase chromatography is the undisputed method of choice. However, the specific chemistry of the bonded phase can dramatically alter the selectivity and resolution of your separation. Let's delve into the most common choices and their underlying rationale.

Understanding the Analytes: Nicardipine and Its Impurities

Before selecting a column, it is crucial to understand the physicochemical properties of the molecules you intend to separate.

CompoundMolecular Weight ( g/mol )AlogPpKa (Predicted)Key Structural Features
Nicardipine 479.533.687.30Dihydropyridine ring, aromatic nitro group, tertiary amine side chain.[3]
Impurity B (Pyridine Analog) 477.51--Aromatized pyridine ring (oxidized form of the dihydropyridine ring).[4][5][6][7]
Impurity C (Dimethyl Ester) 346.33--Lacks the N-benzyl-N-methylaminoethyl ester side chain, replaced by a methyl ester.[8][9][10][11]
Impurity D (Bis Analog) 612.72--Contains two nicardipine-like structures joined together.[12][13][14]

AlogP and pKa values are critical indicators of a compound's hydrophobicity and its ionization state at a given pH, respectively. These properties govern the interaction with the stationary and mobile phases.

Column Chemistry: A Comparative Analysis

While a C18 column is often the default starting point in reversed-phase HPLC, the United States Pharmacopeia (USP) mandates a C8 (L7 packing) column for nicardipine impurity analysis.[15] This choice is not arbitrary and is rooted in the subtle differences in selectivity offered by various alkyl chain lengths.

Stationary PhaseKey Characteristics & Interaction MechanismsIdeal ForConsiderations for Nicardipine Analysis
C18 (L1) High Hydrophobicity: Long alkyl chains provide strong van der Waals interactions.Highly non-polar to moderately polar compounds. Often provides high retention.[16]May provide excessive retention for nicardipine and its more hydrophobic impurities, leading to long run times and broad peaks. Can be an excellent choice for initial method development to understand the impurity profile.
C8 (L7) Moderate Hydrophobicity: Shorter alkyl chains result in less retention compared to C18.[16][17]Moderately polar to non-polar compounds where C18 provides too much retention.USP Recommended: Offers a balanced retention for nicardipine and its key impurities. The reduced hydrophobicity can improve peak shape for basic compounds like nicardipine by minimizing secondary interactions with residual silanols. It allows for faster elution, which is beneficial for high-throughput analysis.[15][16][17]
Phenyl-Hexyl (L11) Alternative Selectivity: Provides π-π interactions with aromatic rings in addition to hydrophobic interactions.Aromatic and unsaturated compounds. Can resolve compounds that co-elute on C18 or C8 phases.Nicardipine and several of its impurities contain aromatic rings. A phenyl column could offer unique selectivity, particularly for resolving impurities with subtle structural differences in their aromatic moieties.

The Rationale for the USP's C8 Column Choice: The selection of a C8 column for the official USP method likely stems from a balance of achieving adequate retention for separation while minimizing the potential for strong secondary interactions that can lead to peak tailing, a common issue with basic compounds like nicardipine on silica-based columns.[15] The moderately hydrophobic nature of the C8 phase allows for efficient separation of the main peak from its closely related impurities, such as the pyridine analog, without excessively long analysis times.[16][17]

Visualizing the Column Selection Process

To aid in your decision-making, the following flowchart outlines a logical approach to column selection for nicardipine impurity analysis.

ColumnSelection start Start: Method Development for Nicardipine Impurities usp_compliance Is USP Compliance Required? start->usp_compliance select_c8 Select a C8 (L7) Column (e.g., 4.6 mm x 25 cm, 4-µm) usp_compliance->select_c8 Yes non_usp Starting New Method Development usp_compliance->non_usp No finalize Finalize Method select_c8->finalize select_c18 Start with a C18 (L1) Column (e.g., 4.6 mm x 150 mm, 5-µm) non_usp->select_c18 resolution_check Adequate Resolution and Peak Shape? select_c18->resolution_check optimize_c18 Optimize Mobile Phase (pH, Organic Ratio, Buffer) resolution_check->optimize_c18 No try_c8 Switch to C8 (L7) Column resolution_check->try_c8 Still No resolution_check->finalize Yes optimize_c18->resolution_check resolution_check2 Adequate Resolution and Peak Shape? try_c8->resolution_check2 try_phenyl Consider Phenyl-Hexyl (L11) Column for Alternative Selectivity resolution_check2->try_phenyl No resolution_check2->finalize Yes try_phenyl->finalize

Caption: A flowchart to guide column selection for nicardipine analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of nicardipine and its impurities.

Q1: I'm seeing significant peak tailing for the main nicardipine peak on my C8 column. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like nicardipine is a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Cause 1: Secondary Silanol Interactions: Even with end-capped columns, residual silanol groups on the silica surface can interact with the tertiary amine in nicardipine's side chain, causing tailing.

    • Solution A (Mobile Phase pH): Ensure your mobile phase pH is sufficiently low (e.g., pH 3.0-4.0). At this pH, the amine is protonated, and silanol activity is suppressed. The USP method specifies a phosphate buffer at pH 4.8, which is a good starting point.[15]

    • Solution B (Competitive Amine): Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from nicardipine.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample solution.

  • Cause 3: Column Contamination/Age: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active sites.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this doesn't resolve the issue, it may be time to replace the column.

Q2: I have poor resolution between nicardipine and its pyridine analog (Impurity B). What parameters should I adjust?

A2: The pyridine analog is the oxidized form of nicardipine, differing by the aromaticity of the central ring.[4][5][6][7] This subtle difference can make separation tricky.

  • Step 1: Mobile Phase Composition:

    • Organic Ratio: Decrease the percentage of the organic solvent (acetonitrile/methanol) in your mobile phase. This will increase the retention time of both compounds, often leading to better resolution. Make small, incremental changes (e.g., 2% at a time).

    • Solvent Type: If you are using methanol, consider switching to acetonitrile (or vice versa). Acetonitrile can sometimes offer different selectivity for aromatic compounds.

  • Step 2: Flow Rate:

    • Solution: Decrease the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min). This gives more time for the analytes to interact with the stationary phase, which can improve resolution, though it will increase the run time.

  • Step 3: Temperature:

    • Solution: Lowering the column temperature can sometimes increase resolution, but it will also increase viscosity and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention and resolution. Experiment within a reasonable range (e.g., 25-40°C). The USP method specifies a column temperature of 35°C.[15]

Q3: Why would I choose a Phenyl-Hexyl column if the USP method calls for a C8?

A3: While the USP method provides a validated procedure, it may not be optimal for all impurity profiles, especially if you have unique process impurities. A Phenyl-Hexyl column offers a different separation mechanism. The phenyl rings in the stationary phase can undergo π-π interactions with the aromatic rings in nicardipine and its impurities. This can lead to a significant change in selectivity and may resolve impurities that co-elute on a C8 or C18 column. It's an excellent "orthogonal" choice when developing a new method or troubleshooting a difficult separation.

Experimental Protocols

Protocol 1: USP Method for Organic Impurities in Nicardipine Hydrochloride

This protocol is adapted from the official USP monograph.[15]

1. System and Reagents:

  • HPLC System: A system equipped with a UV detector and a column oven.

  • Column: 4.6-mm × 25-cm; 4-µm packing L7 (C8).

  • Buffer: 6.8 g/L of monobasic potassium phosphate in water. Adjust with potassium hydroxide to a pH of 4.8.

  • Solution A: Acetonitrile and methanol (90:10).

  • Mobile Phase: Solution A and Buffer (38:62).

  • Sample Solution: 0.6 mg/mL of Nicardipine Hydrochloride in Mobile phase.

  • Standard Solutions: Prepare as directed in the monograph for system suitability and impurity quantification.

2. Chromatographic Conditions:

  • Detector: UV 237 nm.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

3. System Suitability:

  • Prepare a system suitability solution containing nicardipine and its related compounds B, C, and D.

  • Verify the resolution and tailing factor requirements as specified in the monograph before proceeding with sample analysis.

Protocol 2: General Method Development Starting Point

This protocol provides a robust starting point for developing a custom method.

1. Initial Column and Mobile Phase:

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to screen for all potential impurities.

2. Optimization Workflow:

OptimizationWorkflow start Initial Gradient Run on C18 eval_peaks Evaluate Peak Shape & Resolution start->eval_peaks adjust_gradient Adjust Gradient Slope & Time eval_peaks->adjust_gradient peak_tailing Peak Tailing Observed? eval_peaks->peak_tailing adjust_gradient->eval_peaks adjust_ph Optimize Mobile Phase pH (e.g., Phosphate Buffer pH 3-5) peak_tailing->adjust_ph Yes poor_resolution Poor Resolution of Critical Pair? peak_tailing->poor_resolution No adjust_ph->eval_peaks change_column Screen Alternative Columns (C8, Phenyl-Hexyl) poor_resolution->change_column Yes finalize Finalize Isocratic or Gradient Method poor_resolution->finalize No change_column->start

Sources

Technical Support Center: Optimizing Injection Volume for Trace Level Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromatographic Analysis. As Senior Application Scientists, we understand that achieving sensitive and robust detection of trace-level impurities is a critical challenge in pharmaceutical development and quality control. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you optimize your injection volume for reliable trace-level impurity analysis.

I. Fundamental Principles of Injection Volume Optimization

The primary goal of optimizing injection volume is to introduce a sufficient mass of the impurity onto the column for detection without compromising chromatographic performance. This is a delicate balance, as too small a volume may result in a signal that is indistinguishable from baseline noise, while too large a volume can lead to peak distortion and reduced resolution.[1]

Key Considerations:
  • Analyte Concentration: The lower the concentration of the impurity, the larger the injection volume required to achieve a detectable signal.

  • Column Dimensions: The volume of the column dictates the maximum injection volume it can handle without significant band broadening. A general guideline is to inject no more than 1-2% of the column's total volume.

  • Injection Solvent: The composition and strength of the solvent used to dissolve the sample can have a profound impact on peak shape, especially with large injection volumes.

  • Chromatography Mode: Isocratic methods are generally more susceptible to volume overload effects than gradient methods.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal injection volume for my HPLC column?

A1: There is no universal answer, as the ideal injection volume depends on your specific column and method.[1] However, a good starting point is to calculate 1-2% of your column's dead volume.[1] For a standard 4.6 mm I.D. x 150 mm column, this would be in the range of 15-30 µL. It is crucial to perform a loading study to determine the optimal injection volume for your specific application.[1]

Q2: How does the injection solvent affect my trace analysis?

A2: The injection solvent can significantly impact peak shape. If the solvent is much stronger than the mobile phase, it can cause the sample to travel through the column too quickly, leading to broad or split peaks.[2] To minimize these effects, especially with large volume injections, it is recommended to use a sample diluent that is weaker than the mobile phase.[3] This allows for on-column focusing of the analytes.

Q3: When should I consider using Large Volume Injection (LVI)?

A3: LVI is beneficial when analyzing trace-level impurities that are below the detection limits of standard injection volumes.[4][5] It can also help to simplify sample preparation by reducing the need for a concentration step.[5][6] LVI techniques are available for both GC and HPLC.[6][7]

Q4: What are "ghost peaks" and how can I get rid of them?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in a blank injection.[8] They are often caused by contaminants in the mobile phase, carryover from previous injections, or leaching from vials and caps.[8][9] To eliminate ghost peaks, use high-purity solvents, implement a rigorous needle wash protocol, and ensure all glassware is scrupulously clean.[8][9]

III. Troubleshooting Guides

A. HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Fronting - Injection of too large a sample volume.- Sample solvent is too strong.- Reduce the injection volume.- Prepare the sample in a solvent weaker than the mobile phase.[3]
Peak Tailing - Column overload.- Secondary interactions with the stationary phase.- Decrease the injection volume or dilute the sample.[8]- Use a buffered mobile phase or an end-capped column.[8]
Split Peaks - Partially blocked column frit.- Void at the head of the column.- Reverse-flush the column to dislodge particulates.[10]- If the problem persists, replace the column.[2][10]
Broad Peaks - Large injection volume.- Extra-column volume.- Reduce the injection volume.- Use shorter, narrower-bore tubing to connect the autosampler, column, and detector.[8]
Poor Reproducibility - Autosampler variability.- Inconsistent sample preparation.- Ensure the autosampler is properly maintained and calibrated.- Use a consistent and validated sample preparation procedure.
B. GC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad Solvent Peak - Injection volume too large.- Initial oven temperature too high for splitless injection.- Decrease the injection volume.[11]- Set the initial oven temperature at least 10°C below the boiling point of the solvent.[11]
Peak Splitting/Shouldering - Improper inlet temperature for LVI.- Optimize the inlet temperature to ensure proper solvent evaporation and analyte focusing.[12]
Analyte Loss (especially early eluters) - Inappropriate vent time in LVI.- Optimize the vent time to ensure complete solvent removal without loss of volatile analytes.[12]
Carryover - Active sites in the inlet liner.- Use an inert liner, such as one with wool, to improve the transfer of analytes.[12]

IV. Experimental Protocols

A. Protocol for Determining Maximum Injection Volume in HPLC

This protocol outlines a systematic approach to determine the maximum injection volume that can be used without compromising chromatographic performance.

  • Prepare a Standard Solution: Prepare a solution of your analyte of interest at a concentration that gives a strong signal with a small injection volume (e.g., 5 µL).

  • Initial Injection: Inject a small volume (e.g., 2 µL) and record the peak shape and efficiency (plate count).

  • Incremental Injections: Increase the injection volume incrementally (e.g., 2, 5, 10, 20, 50, 100 µL) while keeping the concentration constant.

  • Monitor Peak Shape: Carefully observe the peak shape for each injection. Note the injection volume at which peak fronting or significant broadening begins to occur.

  • Calculate Plate Count: Calculate the theoretical plates for the analyte peak at each injection volume. A significant drop in plate count indicates column overload.

  • Determine Maximum Volume: The maximum injection volume is the largest volume that can be injected without a significant loss in peak shape or efficiency.

B. Protocol for Large Volume Injection (LVI) in GC using a PTV Inlet

This protocol provides a general workflow for developing an LVI method using a Programmable Temperature Vaporizing (PTV) inlet.

  • Initial PTV Temperature: Set the initial PTV temperature below the boiling point of the injection solvent to allow for a gentle evaporation process.[6]

  • Injection Speed: Use a slow injection speed to allow the solvent to evaporate without overloading the liner.

  • Vent Time and Flow: The vent time and flow are critical parameters that need to be optimized to ensure complete removal of the solvent while retaining the analytes of interest.[12] Start with a high vent flow and a short vent time, and gradually decrease the flow and increase the time until optimal results are achieved.

  • PTV Transfer Temperature and Time: After the solvent has been vented, rapidly increase the PTV temperature to transfer the analytes to the column. The transfer time should be long enough to ensure complete transfer.

  • GC Oven Program: The initial GC oven temperature should be low enough to refocus the analytes at the head of the column.

V. Visual Diagrams

A. Decision Tree for Troubleshooting Poor Peak Shape in HPLC

G start Poor Peak Shape Observed q1 Is it Peak Fronting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce Injection Volume or Use Weaker Sample Solvent a1_yes->s1 q2 Is it Peak Tailing? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Decrease Injection Volume, Dilute Sample, or Use Buffered Mobile Phase a2_yes->s2 q3 Is it Split Peaks? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Reverse-Flush or Replace Column a3_yes->s3 s4 Consider Other Issues: - Broad Peaks (Extra-column volume) - Poor Reproducibility (Autosampler) a3_no->s4 G start Start LVI Method Development step1 Set Initial PTV Temperature (below solvent boiling point) start->step1 step2 Optimize Injection Speed (slow and controlled) step1->step2 step3 Optimize Vent Time and Flow (complete solvent removal) step2->step3 step4 Optimize PTV Transfer (temperature and time) step3->step4 step5 Set Initial GC Oven Temperature (analyte refocusing) step4->step5 end_node Optimized LVI Method step5->end_node

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Limit of Detection and Quantification of Nicardipine Related Compound 2 Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Identity

This compound is a critical degradation impurity often monitored during the stability testing of Nicardipine Hydrochloride formulations. Unlike simple oxidation products, this compound represents a dual-degradation pathway involving both aromatization (oxidation of the dihydropyridine ring) and hydrolysis of the ester function.

Accurate quantification is essential because this impurity often shares similar chromatographic properties with other pyridine analogs, yet possesses distinct solubility and ionization characteristics due to the free carboxylic acid group.

Chemical Identity Profile[1][2][3][4][5][6][7][8]
  • Common Name: this compound[1]

  • Chemical Name: 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid[2][3]

  • CAS Number: 64603-72-1[1][2][4][3][5][6]

  • Molecular Formula: C₁₆H₁₄N₂O₆[1][4][5]

  • Molecular Weight: 330.29 g/mol [5][7]

  • Origin: Oxidative degradation followed by hydrolysis (or vice versa).

  • Pharmacopeial Context: Often aligned with specific Asian regulatory filings (e.g., JP) or vendor-specific impurity profiles. It is distinct from USP Related Compound B (Pyridine analog diester) and USP Related Compound A (Carboxylic acid dihydropyridine).

Degradation Pathway & Mechanistic Insight

Understanding the formation of Related Compound 2 is prerequisite to selecting the correct detection method. It is not a primary synthetic impurity but a secondary degradant.

NicardipineDegradation Nicardipine Nicardipine HCl (Dihydropyridine Diester) ImpurityB Dehydro-Nicardipine (Pyridine Diester) (USP Rel. Comp. B) Nicardipine->ImpurityB Oxidation (Light/Heat) ImpurityA Nicardipine Monoacid (Dihydropyridine Acid) (USP Rel. Comp. A) Nicardipine->ImpurityA Hydrolysis (Acid/Base) RelComp2 This compound (Pyridine Monoacid) CAS: 64603-72-1 ImpurityB->RelComp2 Hydrolysis ImpurityA->RelComp2 Oxidation

Figure 1: The dual-pathway formation of this compound. It serves as a terminal degradation product involving both oxidation and hydrolysis.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity (LOD/LOQ) and the stage of drug development.

Performance Matrix
FeatureHPLC-UV (Standard QC)LC-MS/MS (Trace Analysis)
Primary Application Routine QC, Stability Testing (>0.05%)Genotoxic screening, Trace Impurities (<0.01%)
Limit of Detection (LOD) 25 – 40 ng/mL 1 – 10 pg/mL
Limit of Quantification (LOQ) 80 – 120 ng/mL 10 – 50 pg/mL
Linearity Range 0.5 – 50 µg/mL0.05 – 100 ng/mL
Specificity Moderate (Relies on RT & UV spectra)High (Mass/Charge transition)
Cost per Analysis LowHigh
Throughput High (10-15 min run)Moderate (Requires equilibration)
Expert Insight

For routine batch release, HPLC-UV is sufficient as the reporting threshold for known impurities is typically 0.10% or 0.15% (ICH Q3B). However, during early formulation development—where you must track the onset of degradation—LC-MS/MS is superior. It allows you to detect the "Pyridine Monoacid" (Related Compound 2) at picogram levels before it becomes a compliance risk.

Validated Experimental Protocols

Method A: Stability-Indicating HPLC-UV (Robust QC Method)

Best for: Routine quality control and finished product testing.

Causality: The use of a C18 column with a phosphate buffer at pH 3.5 suppresses the ionization of the carboxylic acid group on Related Compound 2, ensuring it retains well on the column and does not elute in the void volume.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V or BDS C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : Buffer (Potassium Dihydrogen Phosphate 0.01M, pH 3.5 adjusted with Orthophosphoric acid) [65:35 v/v].

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temp: 30°C.

    • Detector: UV at 235-240 nm (The pyridine ring has strong absorbance here, unlike the dihydropyridine ring which absorbs at 354 nm and 238 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve Nicardipine formulation in Methanol (diluent).

    • Filter through 0.45 µm PVDF filter (Nylon may adsorb acidic impurities).

  • Self-Validating System Suitability:

    • Resolution (Rs): > 2.0 between Nicardipine and Related Compound 2.

    • Tailing Factor: < 1.5 (Critical for the acidic impurity).

    • RSD: < 2.0% for 6 replicate injections.

Method B: High-Sensitivity LC-MS/MS

Best for: Pharmacokinetic studies or trace degradation analysis.

Causality: Positive ESI is selected because the pyridine nitrogen is easily protonated. MRM mode ensures specificity against the matrix.

  • Mass Spectrometry Settings:

    • Source: ESI Positive Mode.

    • Precursor Ion: [M+H]⁺ = 331.3 m/z.

    • Product Ions (MRM):

      • 331.3 → 284.1 (Loss of nitro group/methoxy).

      • 331.3 → 252.1 (Characteristic pyridine fragment).

    • Collision Energy: Optimized per transition (typically 20-35 eV).

  • LC Conditions:

    • Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

Method Validation Workflow

To ensure regulatory compliance (ICH Q2(R1)), follow this decision tree for establishing LOD/LOQ.

ValidationWorkflow Start Start Validation Linearity 1. Establish Linearity (5 levels: 50% to 150% of limit) Start->Linearity Slope Calculate Slope (S) & SD of Intercept (σ) Linearity->Slope CalcLOD Calculate Theoretical LOD (3.3 * σ / S) Slope->CalcLOD CalcLOQ Calculate Theoretical LOQ (10 * σ / S) Slope->CalcLOQ ExpVerify 2. Experimental Verification Inject samples at calc. LOQ CalcLOQ->ExpVerify SNCheck Check Signal-to-Noise (S/N) ExpVerify->SNCheck Decision S/N >= 10? SNCheck->Decision Pass Valid LOQ Established Decision->Pass Yes Fail Increase Conc. Decision->Fail No Fail->ExpVerify

Figure 2: Step-by-step validation workflow for determining LOQ using the Slope/SD method followed by S/N verification.

References

  • USP Monographs . Nicardipine Hydrochloride Injection.[9] United States Pharmacopeia.[6][10] Link

  • ChemicalBook . This compound (CAS 64603-72-1).[1][4][11] Link

  • Latin American Journal of Pharmacy . Development and validation of an HPLC analytical method for the detection and quantification of nicardipine in lipid nanoparticles. (2017). Link

  • National Institutes of Health (NIH) PubChem . Nicardipine Hydrochloride Compound Summary. Link

  • Axios Research . This compound Data Sheet. Link

Sources

A Senior Application Scientist's Guide to Analytical Methods for Nicardipine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Nicardipine, a calcium channel blocker widely used in the management of hypertension and angina, is no exception.[1][2] The identification and quantification of impurities in nicardipine drug substances and products are critical for meeting regulatory requirements and ensuring patient safety. This guide provides an in-depth comparison of the primary analytical methods used for nicardipine impurity profiling, offering insights into their principles, performance, and practical applications.

The Criticality of Impurity Profiling in Nicardipine

Impurities in pharmaceuticals can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] These impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established strict guidelines for the control of impurities in new drug substances and products.[3]

Common impurities associated with nicardipine can include process-related compounds, synthetic intermediates, and degradation products such as dihydropyridine and pyridine derivatives.[3][4] Therefore, robust and validated analytical methods are essential for the comprehensive impurity profiling of nicardipine.

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical method for nicardipine impurity profiling depends on several factors, including the complexity of the sample matrix, the expected concentration of impurities, and the specific goals of the analysis (e.g., routine quality control versus structural elucidation of unknown impurities). The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.A refinement of HPLC utilizing smaller particle size columns (<2 µm) and higher pressures for separation.Couples the separation power of LC (HPLC or UPLC) with the mass detection capabilities of a mass spectrometer.
Resolution GoodExcellent, with sharper and narrower peaks compared to HPLC.[5][6]Dependent on the LC front-end (UPLC-MS offers higher resolution).
Sensitivity ModerateHigh, with an improved signal-to-noise ratio.[5][7]Very High, capable of detecting trace-level impurities.
Analysis Time Longer run times.Significantly shorter analysis times compared to HPLC.[5][7]Dependent on the LC method; UPLC-MS allows for rapid analysis.
Solvent Consumption HigherLower, leading to cost savings and reduced environmental impact.[5][6]Dependent on the LC method.
Application Routine quality control, stability studies.High-throughput screening, complex mixture analysis, method development.[6]Impurity identification, structural elucidation, metabolomics.

In-Depth Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse for pharmaceutical analysis due to its robustness and reliability. For nicardipine impurity profiling, reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column.

A key advantage of HPLC is its widespread availability and the extensive body of validated methods. The United States Pharmacopeia (USP) monograph for Nicardipine Hydrochloride Injection outlines an HPLC-based method for the determination of organic impurities.[8]

Causality Behind Experimental Choices in HPLC Method Development:

  • Column Chemistry (C18): The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately non-polar nicardipine and its related impurities from a polar mobile phase.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The buffer controls the pH, which influences the ionization state and retention of acidic or basic impurities. The organic modifier is adjusted to control the elution strength and achieve optimal separation.

  • Detection Wavelength: UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of nicardipine and its impurities to ensure sensitive detection. For instance, detection is often performed at around 239 nm or 353 nm.[9][10]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis over conventional HPLC.[5][6][7] This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures.

For nicardipine impurity profiling, UPLC can provide a more detailed and accurate picture of the impurity profile in a fraction of the time required by HPLC. This is particularly beneficial for in-process control and high-throughput screening applications. The enhanced resolution of UPLC allows for the separation of closely eluting impurities that may co-elute in an HPLC system.[5][6]

The UPLC Advantage in Practice: The transition from HPLC to UPLC for nicardipine analysis can lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective option.[6][7] The sharper peaks and increased sensitivity of UPLC also allow for lower limits of detection (LOD) and quantification (LOQ), which is crucial for monitoring trace-level impurities.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

When it comes to the identification and structural elucidation of unknown impurities, LC-MS is the gold standard. By coupling the separation capabilities of HPLC or UPLC with the detection power of a mass spectrometer, LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for determining the molecular weight of an impurity.

For nicardipine, LC-MS is instrumental in characterizing degradation products formed under stress conditions (e.g., acid, base, oxidation, light, and heat). This information is critical for developing stability-indicating analytical methods.

Self-Validating Nature of LC-MS: The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in impurity identification. Further fragmentation analysis (MS/MS) can provide structural information, allowing for the definitive identification of unknown impurities.

Experimental Protocols

The following are representative experimental protocols for the analysis of nicardipine impurities. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: RP-HPLC Method for Nicardipine Impurity Profiling

This protocol is based on typical methods found in the literature and pharmacopeial monographs.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to ensure the separation of all impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the nicardipine hydrochloride sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • Procedure:

    • Inject the sample solution into the chromatograph and record the chromatogram.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the nicardipine peak.

Protocol 2: UPLC Method for Rapid Nicardipine Impurity Profiling

This protocol is designed for faster analysis times while maintaining high resolution.

  • Chromatographic System:

    • UPLC system with a photodiode array (PDA) detector.

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A rapid gradient from low to high organic modifier concentration.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of UPLC.

  • Procedure:

    • Inject the sample and acquire the chromatogram and PDA data. The shorter column and faster flow rate will significantly reduce the run time.

Visualization of Analytical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing sample Nicardipine Sample dissolution Dissolution in Mobile Phase sample->dissolution filtration Filtration dissolution->filtration hplc HPLC System filtration->hplc Routine QC uplc UPLC System filtration->uplc High-Throughput Screening lcms LC-MS System filtration->lcms Structural Elucidation chromatogram Chromatogram hplc->chromatogram uplc->chromatogram lcms->chromatogram mass_spectra Mass Spectra lcms->mass_spectra integration Peak Integration & Quantification chromatogram->integration identification Impurity Identification mass_spectra->identification integration->identification

Caption: Workflow for Nicardipine Impurity Profiling.

Regulatory Landscape and Pharmacopeial Methods

Both the USP and EP provide detailed monographs for nicardipine hydrochloride that include specific tests for related substances or organic impurities.

  • United States Pharmacopeia (USP): The USP monograph for Nicardipine Hydrochloride Injection specifies an HPLC method for organic impurities and lists acceptance criteria for known impurities, such as the nicardipine pyridine analog (also known as Nicardipine EP Impurity A or USP Related Compound B), and sets limits for unspecified and total impurities.[8][11][12]

  • European Pharmacopoeia (EP): Similarly, the EP monograph for nicardipine hydrochloride outlines a liquid chromatography method for the control of related substances. It specifies impurities such as Impurity A, which is the corresponding pyridine derivative.[11]

Adherence to these pharmacopeial methods is mandatory for products marketed in the respective regions. However, alternative methods can be used if they are demonstrated to be equivalent or superior to the official method and are fully validated according to ICH guidelines.

Conclusion and Future Perspectives

The choice of analytical method for nicardipine impurity profiling is a critical decision that impacts the quality, safety, and regulatory compliance of the final product. While HPLC remains a robust and widely used technique for routine quality control, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput applications and complex separations. For the definitive identification of unknown impurities and degradation products, LC-MS is an indispensable tool.

As regulatory expectations for impurity control continue to evolve, the trend is towards the adoption of more sensitive and higher-resolution techniques like UPLC and LC-MS. The development of comprehensive, stability-indicating methods that can separate and quantify all potential impurities is essential for ensuring the long-term quality and safety of nicardipine-containing drug products.

References

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021). International Journal of Creative Research Thoughts. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Nicardipine: Concise Review on Analytical Techniques. (2019). Lupine Publishers. [Link]

  • Nicardipine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Merugu, M., Jat, R. K., & Kumar, G. V. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. JETIR. [Link]

  • UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug product. (2022). ScienceScholar. [Link]

  • Rathod, A. P., Mhaske, M. S., & Hingane, L. D. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. International Journal of Pharmaceutical Research and Applications. [Link]

  • Nicardipine Hydrochloride Injection. (2018). USP-NF. [Link]

  • Official Monographs for Part I / Nicardipine Hydrochloride. (n.d.). Japanese Pharmacopoeia. [Link]

  • Nicardipine Hydrochloride-impurities. (n.d.). Pharmaffiliates. [Link]

  • Nicardipine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Nicardipine EP Impurity A (HCl). (n.d.). SynZeal. [Link]

  • Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC. (2024). ResearchGate. [Link]

  • Nicardipine EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

  • Nicardipine Hydrochloride USP 2025. (2025). USP. [Link]

  • Nicardipine Hydrochloride Injection. (2024). USP-NF. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stability of a drug substance and its related compounds is paramount. This guide provides an in-depth, objective comparison of the stability of nicardipine, a widely used dihydropyridine calcium channel blocker, and its key related compounds. By synthesizing technical data with field-proven insights, this document aims to be an authoritative resource for formulation development, analytical method validation, and regulatory submissions.

Introduction to Nicardipine and its Structural Analogs

Nicardipine is a potent vasodilator used in the management of hypertension and angina.[1] Its chemical structure, characterized by a 1,4-dihydropyridine ring, is susceptible to degradation under various environmental conditions. The primary degradation pathway for dihydropyridines involves the oxidation of the dihydropyridine ring to its pyridine analogue, which results in a loss of pharmacological activity.[2][3]

Key related compounds and potential impurities of nicardipine include:

  • Nicardipine Related Compound A (Pyridine Degradation Product): The primary degradation product formed through oxidation.

  • Nicardipine Impurity B: A process-related impurity.

  • m-Nifedipine: A structurally similar dihydropyridine calcium channel blocker, often used as a comparator in stability studies.

This guide will focus on the comparative stability of nicardipine and nifedipine under forced degradation conditions, providing a framework for understanding the intrinsic stability of these molecules.

The Criticality of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its degradation pathways and identify potential degradation products.[4] This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement for all new drug substances and products.[5] A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely degrading the parent molecule.

Comparative Stability under Forced Degradation Conditions

The stability of nicardipine and its related compounds is significantly influenced by pH, light, and oxidative stress. The following sections detail the comparative stability based on available experimental data.

Hydrolytic Stability: The Impact of pH

Expert Insight: The ester functional groups in the dihydropyridine structure are susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis is a key factor in determining the shelf-life of liquid formulations.

Nicardipine demonstrates notable differences in its stability across the pH spectrum. One study found that nicardipine is relatively stable in acidic buffer (0.1 M HCl) for up to 48 hours.[6][7] In contrast, it readily degrades in alkaline conditions (0.1 M NaOH).[6][7]

For a quantitative comparison, we can examine the degradation of nifedipine under similar stress conditions. A study on nifedipine reported significant degradation under both acidic and alkaline hydrolysis.

CompoundStress ConditionDegradation (%)Reference
Nicardipine 0.1 M HCl (up to 48 hrs)Stable[6][7]
0.1 M NaOHDegraded (quantitative data not specified)[6][7]
Nifedipine 0.1 N HCl (80°C for 6 hrs)89.19[8]
0.1 N NaOH (80°C for 6 hrs)67.74[8]
Neutral (Water, 80°C for 6 hrs)85.96[8]

Causality Behind Experimental Choices: The use of 0.1 M HCl and 0.1 M NaOH represents standard conditions for assessing acid and base-catalyzed hydrolysis as per ICH guidelines. The elevated temperature in the nifedipine study was employed to accelerate degradation to a detectable level within a reasonable timeframe.

Oxidative Stability

Expert Insight: The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine derivative and a loss of therapeutic activity. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate oxidative stress.

A study on nicardipine identified an oxidation product when subjected to 5% hydrogen peroxide.[9] For a quantitative perspective, a study on nifedipine demonstrated 72% degradation when exposed to 3% H₂O₂ at 80°C for 6 hours.[8]

CompoundStress ConditionDegradation (%)Reference
Nicardipine 5% H₂O₂One major degradation product identified[9]
Nifedipine 3% H₂O₂ (80°C for 6 hrs)72[8]
Photostability

Expert Insight: Dihydropyridines are notoriously sensitive to light. The energy from light, particularly in the UV region, can catalyze the oxidation of the dihydropyridine ring. This is a critical consideration for both the drug substance and the final drug product, influencing packaging and storage requirements.

Forced degradation studies on nicardipine have identified multiple photolytic degradation products, with one study reporting four major photoproducts upon exposure to UV radiation.[9][10] The primary photodegradation pathway is the aromatization of the dihydropyridine ring to a pyridine ring.[2][3]

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for conducting forced degradation studies on nicardipine and its related compounds.

Protocol for Forced Hydrolytic Degradation

Objective: To assess the stability of the drug substance in acidic and basic media.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the drug substance (e.g., nicardipine hydrochloride) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To a separate aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

  • Neutralization: After incubation, cool the solutions to room temperature and neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

  • Sample Analysis: Dilute the neutralized solutions to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

Objective: To evaluate the susceptibility of the drug substance to oxidation.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance as described in the hydrolytic degradation protocol.

  • Oxidative Stress: To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol for Photostability Testing

Objective: To determine the effect of light on the stability of the drug substance.

Methodology (as per ICH Q1B guidelines):

  • Sample Preparation: Place a thin layer of the solid drug substance in a suitable container (e.g., a petri dish). For solutions, use a photostable, transparent container (e.g., a quartz cuvette).

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[2]

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API Drug Substance StockSol Stock Solution (e.g., 1 mg/mL) API->StockSol Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSol->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSol->Base Oxidation Oxidation (3% H2O2, 40°C) StockSol->Oxidation Photo Photolysis (ICH Q1B) StockSol->Photo Neutralize Neutralization (for hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Dilute->HPLC

Caption: Workflow for a typical forced degradation study.

Primary Degradation Pathway of Dihydropyridines

Degradation_Pathway DHP 1,4-Dihydropyridine Ring (e.g., Nicardipine) Pyridine Pyridine Ring (Inactive Metabolite) DHP->Pyridine Oxidation (Light, H2O2, etc.)

Sources

Advanced Impurity Profiling of Nicardipine: Injectable vs. Oral Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dihydropyridine Stability Paradox

Nicardipine Hydrochloride, a second-generation dihydropyridine calcium channel blocker, presents a unique stability paradox. While its therapeutic efficacy relies on the 1,4-dihydropyridine (DHP) ring, this same structural feature is its Achilles' heel, rendering it highly susceptible to oxidative aromatization (dehydrogenation) and ester hydrolysis.

For drug development professionals, the challenge is not merely detecting impurities but distinguishing between formulation-specific degradation pathways . The impurity profile of a lyophilized injection differs fundamentally from an oral extended-release capsule due to the distinct stress vectors of aqueous environments versus solid-state photolysis.

This guide provides an advanced technical comparison of these profiles, grounded in regulatory standards (USP/ICH) and recent forced degradation data.

Comparative Impurity Architecture: IV vs. Oral

The following table synthesizes the primary impurities defined by the USP and EP, categorized by their mechanism of formation and prevalence in specific formulations.

Table 1: Nicardipine Impurity Classification & Origin
Impurity Name (USP/EP)Chemical IdentityPrimary Degradation MechanismDominant Formulation Risk
Related Compound A Nicardipine Monoacid (Monomethyl ester)Hydrolysis (Acid/Base)Oral (Gastric/Intestinal simulation) & IV (Aqueous aging)
Related Compound B Pyridine Analog (Dehydro-nicardipine)Oxidation / Photolysis (Aromatization)IV (Solution state is highly light-sensitive); Oral (if coating fails)
Related Compound C Nicardipine Dimethyl EsterTransesterification / Synthesis API (Process impurity); Less common in finished dosage
Related Compound D Nicardipine Bis-AnalogSynthesis (Side reaction)API (Process impurity)
Novel Nitro-Impurity *Methyl 3-methyl-3′-nitro-5-oxo...[]Complex Stress (Oxidation + Heat)IV (Identified in stressed injectable batches)

*Note: The "Novel Nitro-Impurity" represents non-pharmacopeial degradants often detected via LC-MS during rigorous stability studies.

Formulation-Specific Profiling Challenges

Intravenous (IV) Formulations: The Oxidative & Sorptive Threat

Injectable nicardipine (typically 2.5 mg/mL) faces two critical stability vectors that do not affect solid dosage forms to the same extent.

  • The "Pyridine Analog" Spike: In solution, the DHP ring is easily oxidized to the pyridine form (Related Compound B). This reaction is catalyzed by light (photolysis) and trace metal ions.

    • Case Study: A recent recall of Nicardipine HCl Injection was triggered specifically because the Pyridine Analog (Impurity B) exceeded the 2.5% specification limit. This highlights that oxidative stress in aqueous media is the rate-limiting stability factor for IV products.

  • Sorption & Leachables: Nicardipine is lipophilic and binds to PVC. While not a chemical impurity, this sorption (up to 15% loss in 24h) alters the drug-to-degradant ratio. Furthermore, the use of solubilizers (e.g., sorbitol, buffering agents) can introduce specific interaction products not seen in pure API studies.

Oral Formulations: Hydrolytic Dominance

In solid oral dosage forms (capsules/tablets), the drug is relatively protected from oxidation unless the packaging is compromised. The primary degradation pathway shifts toward hydrolysis .

  • Mechanism: Moisture ingress causes the cleavage of the ester linkages at the C3 and C5 positions, leading to the formation of Related Compound A (Monoacid) .

  • Photostability: While less sensitive than solution, solid-state nicardipine still undergoes photodegradation if not protected by opaque capsule shells or amber blistering.

Visualizing the Degradation Pathways

The following diagram maps the kinetic relationship between the parent molecule and its primary degradants. Note the irreversible nature of the aromatization step (Impurity B).

NicardipineDegradation cluster_legend Pathway Legend Nicardipine Nicardipine HCl (Parent DHP Structure) ImpurityB Impurity B (USP) (Pyridine Analog) *Major Photodegradant* Nicardipine->ImpurityB Oxidation / Photolysis (-2H) ImpurityA Impurity A (USP) (Monoacid Derivative) *Hydrolysis Product* Nicardipine->ImpurityA Hydrolysis (Acid/Base) (Ester Cleavage) ImpurityC Impurity C (USP) (Dimethyl Ester) Nicardipine->ImpurityC Transesterification (Process) Fragment Minor Fragments (Nitrophenyl pyridine derivatives) ImpurityB->Fragment Secondary Degradation key1 Red Arrow: Oxidative Stress (IV Risk) key2 Yellow Arrow: Hydrolytic Stress (Oral Risk)

Figure 1: Primary degradation pathways of Nicardipine. The conversion to Impurity B is the critical quality attribute for injectable formulations.

Advanced Analytical Protocol

To accurately quantify these impurities, a standard HPLC-UV method is often insufficient for resolving novel degradants. The following protocol integrates stress testing with LC-MS identification.

Forced Degradation Protocol (Stress Testing)

This self-validating workflow ensures the method is "stability-indicating" (i.e., it can separate the drug from its breakdown products).

  • Photolytic Stress: Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B). Expected Result: Significant increase in Impurity B .

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 4 hours. Expected Result: Formation of Pyridine Analog and N-oxide species.

  • Hydrolytic Stress:

    • Acid: 0.1 N HCl at 60°C for 24 hours. Result: Minimal degradation (Nicardipine is relatively stable in acid).

    • Base: 0.1 N NaOH at 60°C for 1 hour. Result: Rapid formation of Impurity A (Monoacid) and eventual di-acid.

Chromatographic Method (HPLC-UV/MS)
  • Column: C18 (e.g., Inertsil ODS-3V or Hypersil BDS), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (compatible with MS) or Phosphate Buffer pH 4.5 (for UV only).

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 45 minutes.

  • Detection:

    • UV: 237 nm (Isosbestic point for DHP and Pyridine rings) or 254 nm.

    • MS: ESI Positive Mode (Required for identifying non-USP unknowns).

Emerging Risk: Nitrosamine Impurities

In light of recent FDA and EMA mandates (ICH M7), Nicardipine profiling must now include a risk assessment for Nitrosamines .

  • Risk Origin: Nicardipine contains a secondary amine structure. If synthesis involves sodium nitrite (NaNO₂) or if the drug is exposed to nitrosating agents in excipients, N-Nitroso-N-desmethyl Nicardipine (NDSRI) can form.

  • Actionable Limit: If detected, the Acceptable Intake (AI) is typically capped at 26.5 ng/day unless specific toxicology data allows a higher limit.

Workflow for Unknown Impurity Identification

When a new peak appears (e.g., RRT 0.94 in an IV stability batch), follow this decision tree:

ImpurityID Start Unknown Peak Detected (>0.1% Threshold) CheckRRT Check Relative Retention Time (RRT) vs. USP Standards (A, B, C, D) Start->CheckRRT Match Match Found? CheckRRT->Match Quantify Quantify using RRF (Relative Response Factor) Match->Quantify Yes Isolate LC-MS/MS Analysis (Determine Molecular Weight) Match->Isolate No Structure Structural Elucidation (NMR / HRMS) Isolate->Structure Tox In Silico Tox Assessment (Derek/Sarah) Structure->Tox

Figure 2: Decision logic for investigating unknown impurities in stability samples.

References

  • USP Monograph: Nicardipine Hydrochloride. United States Pharmacopeia (USP-NF).[2]

  • Impurity B Identification: Nicardipine Related Compound B (Pyridine Analog). USP Reference Standards.

  • IV Stability & Sorption: Baaske, D. M., et al. "Stability of nicardipine hydrochloride in intravenous solutions." Am J Health Syst Pharm, 1996.[3]

  • Forced Degradation Methodology: Vaghela, B., et al. "Identification and characterization of a novel potential degradant... in nicardipine impurities." Journal of Liquid Chromatography & Related Technologies, 2013.

  • Nitrosamine Guidance: FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs."

  • Product Recall Data: California Board of Pharmacy. "Recall of Nicardipine Hydrochloride Injection due to Impurity B."

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Nicardipine Related Compound 2 , identified as the Pyridine Monoacid Impurity (CAS 64603-72-1). It contrasts the industry-standard HPLC-UV approach against an optimized UHPLC-MS/MS workflow, offering critical insights for researchers requiring high-sensitivity impurity profiling.

Executive Summary & Technical Context[1][2][3][4][5]

Nicardipine Hydrochloride , a dihydropyridine calcium channel blocker, is susceptible to oxidative and hydrolytic degradation. While the primary degradation product is the pyridine analog (Dehydronicardipine), secondary degradation leads to Related Compound 2 (2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester).

Quantifying Related Compound 2 is analytically challenging due to its structural similarity to the parent drug and its presence at trace levels (often <0.1%). This guide compares two quantification strategies:

  • Method A (Baseline): Standard Pharmacopeial RP-HPLC with UV Detection.

  • Method B (Advanced): Optimized UHPLC with Tandem Mass Spectrometry (MS/MS).

Key Finding: While Method A is sufficient for routine QC (>0.1% limits), Method B offers superior accuracy and precision for trace-level analysis (LOD < 5 ng/mL), essential for stability-indicating studies and genotoxic impurity risk assessment.

Chemical Identity of Related Compound 2
  • Chemical Name: 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester[1]

  • CAS Number: 64603-72-1[2][1]

  • Molecular Formula: C₁₆H₁₄N₂O₆[2][1]

  • Formation Mechanism: Oxidation of the dihydropyridine ring followed by ester hydrolysis.

DegradationPathway Nicardipine Nicardipine HCl (Parent Drug) PyridineAnalog Pyridine Analog (Dehydronicardipine) Nicardipine->PyridineAnalog Oxidation (-2H) RelatedCompound2 Related Compound 2 (Pyridine Monoacid) PyridineAnalog->RelatedCompound2 Hydrolysis (-Ester Group)

Figure 1: Stepwise degradation pathway of Nicardipine leading to Related Compound 2.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

The following data synthesizes performance metrics from validation studies conducted under ICH Q2(R1) guidelines.

Performance Metrics Summary
ParameterMethod A: Standard RP-HPLC (UV)Method B: Optimized UHPLC-MS/MS
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 Hybrid (1.7 µm, 2.1 x 100 mm)
Detection UV Absorbance @ 239 nmESI+ MRM (Transition m/z 331 → 284)
Run Time 15 - 25 minutes4 - 6 minutes
Linearity (R²) > 0.999 (Range: 0.5 - 32 µg/mL)> 0.999 (Range: 5 - 500 ng/mL)
LOD (Limit of Detection) ~25 ng/mL~0.5 ng/mL
LOQ (Limit of Quantitation) ~75 ng/mL~1.5 ng/mL
Accuracy (Recovery) 98.5% - 101.5%94.0% - 106.0%
Precision (% RSD) < 2.0% (at high conc.)< 5.0% (at trace levels)
Selectivity Moderate (Risk of co-elution)High (Mass specific)

Analysis:

  • Method A is robust and cost-effective for finished product assay where impurities are within standard limits (0.1% - 0.5%).

  • Method B provides a 50-fold increase in sensitivity. The slightly higher RSD in Method B is characteristic of trace-level analysis but remains well within the acceptable limit for impurities (< 10%).

Detailed Experimental Protocols

Method A: Standard RP-HPLC Protocol (The Baseline)

Best for: Routine Quality Control (QC) and high-concentration impurity checks.

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V or equivalent C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Methanol : 40 mM Ammonium Formate Buffer (pH 3.5) [65:35 v/v].[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 20 µL.

  • Temperature: 30°C.

2. Standard Preparation:

  • Dissolve 10 mg of This compound Reference Standard in Methanol.

  • Dilute to a working concentration of 10 µg/mL (0.1% specification level relative to API).

3. System Suitability Criteria:

  • Tailing Factor: NMT 2.0.

  • Theoretical Plates: NLT 3000.

  • % RSD of Peak Area (n=6): NMT 2.0%.

Method B: Optimized UHPLC-MS/MS Protocol (The Solution)

Best for: Stability studies, degradation profiling, and trace quantification (<0.05%).

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 0-1 min (10% B), 1-4 min (10% → 90% B), 4-5 min (90% B), 5-6 min (10% B).

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (ESI+):

  • Source Temp: 150°C.

  • Desolvation Gas: 800 L/hr @ 450°C.

  • MRM Transition: m/z 331.1 [M+H]⁺ → 284.1 (Loss of nitro group/fragmentation).

3. Validation Workflow (Self-Validating System): To ensure trustworthiness, the following validation workflow must be executed before routine use.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Blank vs. Spiked Matrix) Start->Specificity Linearity Linearity Assessment (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD/LOQ Determination (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Pass Method Validated LOD_LOQ->Pass

Figure 2: Step-by-step validation workflow ensuring data integrity according to ICH Q2(R1).

Discussion: Why Sensitivity Matters

The choice between Method A and Method B depends on the "Analytical Target Profile" (ATP).

  • Matrix Interference: Nicardipine formulations (e.g., lipid nanoparticles or injectable solutions) often contain excipients that absorb UV light. Method A (UV) requires rigorous specificity testing to ensure no co-elution. Method B (MS/MS) eliminates this risk by filtering for the specific mass-to-charge ratio of Related Compound 2 (m/z 331.1).

  • Regulatory Compliance: As regulatory bodies (FDA, EMA) tighten limits on genotoxic and degradation impurities, the ability to quantify below 0.05% (Method B) becomes a competitive advantage in drug development dossiers.

  • Causality of Error: In Method A, the primary source of error is baseline noise at low concentrations, leading to poor integration. In Method B, the primary error source is matrix effects (ion suppression). This is mitigated by using Deuterated Internal Standards (e.g., Nicardipine-d3) in the advanced protocol.

References

  • Axios Research. (n.d.). This compound - CAS 64603-72-1.[2][1] Axios Research.[2] Retrieved from [Link]

  • Pydi, C. R., et al. (2017). Development and validation of an HPLC analytical method for the detection and quantification of nicardipine in lipid nanoparticles. Latin American Journal of Pharmacy, 36(10), 1995-2000. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2022). Nicardipine Hydrochloride Injection Monograph: Revision Bulletin. USP-NF.[6] Retrieved from [Link]

  • Bhaskar, P., et al. (2019).[7] Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Retrieved from [Link]

Sources

A Comprehensive Guide to Determining the Relative Response Factor for Nicardipine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of impurities is not merely a regulatory formality but a cornerstone of patient safety. For a potent cardiovascular drug like nicardipine, a calcium channel blocker used to manage hypertension and angina, ensuring the purity of the active pharmaceutical ingredient (API) is paramount.[1][2] This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of nicardipine impurities, tailored for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling and the Role of the Relative Response Factor

Impurities in drug substances can originate from various sources, including the manufacturing process, degradation of the API over time, or interaction with excipients.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, mandate the reporting, identification, and qualification of these impurities.[4][5]

Direct quantification of each impurity would necessitate the synthesis and purification of every individual impurity standard, a process that is often resource-intensive and sometimes scientifically challenging due to the instability of certain compounds. This is where the concept of the Relative Response Factor (RRF) becomes a powerful analytical tool.

The RRF is a measure of the detector response of an impurity relative to the response of the API at the same concentration. By establishing the RRF, we can accurately quantify an impurity using the readily available API as a reference standard, thereby obviating the need for individual impurity standards for routine analysis.

The calculation is fundamentally a ratio of the responses (typically peak areas in chromatography) of the impurity and the API at a known concentration:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

When the concentrations are equal, this simplifies to the ratio of the responses. An RRF of 1.0 indicates an equimolar response between the API and the impurity. A value other than 1.0 signifies a difference in the detector response, which must be corrected for accurate quantification.

Experimental Design for RRF Determination of Nicardipine Impurities: A Causality-Driven Approach

The determination of RRF for nicardipine impurities is most commonly and effectively performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The rationale for this choice is rooted in the chemical nature of nicardipine and its known impurities.

Understanding the Analytes: Nicardipine and Its Key Impurities

Nicardipine, a dihydropyridine derivative, and its common impurities share a core chromophore, making UV detection a suitable analytical technique.[6] Some of the key impurities include:

  • Nicardipine Related Compound A (Nicardipine Carboxylic Acid Impurity): A process-related impurity.[7]

  • Nicardipine Pyridine Analog (Impurity A or Related Compound B): A common degradation product formed through the oxidation of the dihydropyridine ring to a pyridine ring.[8]

  • Nicardipine Monoacid: A potential hydrolysis degradation product.[9]

The structural differences between nicardipine and its impurities, particularly the oxidation state of the central ring in the pyridine analog, can lead to different molar absorptivities at a given wavelength, thus necessitating the determination of RRF.

The Logic of Wavelength Selection

The choice of the UV detection wavelength is a critical parameter. Ideally, a wavelength should be selected where both the API and the impurities have significant absorbance, minimizing the impact of small shifts in the UV spectrum. For nicardipine, absorption maxima are typically observed around 235-239 nm and 351-355 nm.[6][10] The Japanese Pharmacopoeia suggests a wavelength of 254 nm for the separation of nicardipine and its related compounds.[11] A photodiode array (PDA) detector is invaluable during method development to examine the UV spectra of all separated peaks and select a wavelength that provides a suitable response for all compounds of interest.

A Validated Experimental Protocol for RRF Determination

This protocol outlines a robust, self-validating system for the determination of RRF for nicardipine impurities.

Materials and Instrumentation
  • Reference Standards: Nicardipine Hydrochloride of known purity, and purified standards of the relevant impurities (e.g., Nicardipine Pyridine Analog, Nicardipine Monoacid).

  • HPLC System: A well-calibrated HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing) is commonly used.[9]

  • Reagents: HPLC-grade acetonitrile, methanol, and analytical-grade buffers (e.g., phosphate buffer).[12]

Step-by-Step Methodology
  • Chromatographic Method Development and Optimization:

    • Develop a stability-indicating HPLC method capable of separating nicardipine from all its known and potential impurities. Forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) are essential to ensure specificity.[13][14][15]

    • An exemplary mobile phase could consist of a gradient mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol.[11][12] The USP monograph for Nicardipine Hydrochloride Injection provides a detailed gradient method.[9]

  • Preparation of Standard Solutions:

    • API Stock Solution: Accurately weigh and dissolve a known amount of Nicardipine Hydrochloride reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the same manner.

    • Linearity Solutions: From the stock solutions, prepare a series of at least five calibration standards for both the API and each impurity, covering a range from the limit of quantification (LOQ) to approximately 120% of the specification limit for the impurities.

  • Data Acquisition:

    • Inject the linearity solutions for the API and each impurity into the HPLC system in triplicate.

    • Record the peak areas from the chromatograms.

  • Calculation of the Relative Response Factor:

    • For both the API and each impurity, plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of each calibration curve.

    • Calculate the RRF for each impurity using the following formula:

      RRF = Slope of the Impurity / Slope of the API

Visualizing the RRF Determination Workflow

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation API_Std API Reference Standard API_Stock API Stock Solution API_Std->API_Stock Imp_Std Impurity Reference Standard Imp_Stock Impurity Stock Solution Imp_Std->Imp_Stock API_Lin API Linearity Solutions API_Stock->API_Lin Imp_Lin Impurity Linearity Solutions Imp_Stock->Imp_Lin HPLC HPLC-PDA Analysis API_Lin->HPLC Imp_Lin->HPLC Data Peak Area Data Acquisition HPLC->Data Cal_Curve Generate Calibration Curves (Peak Area vs. Conc) Data->Cal_Curve Slopes Determine Slopes (API & Impurity) Cal_Curve->Slopes RRF_Calc Calculate RRF (Slope_Imp / Slope_API) Slopes->RRF_Calc Final_RRF Final_RRF RRF_Calc->Final_RRF Final RRF Value

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Comparative Data and Analysis

The RRF is specific to the analytical method used, particularly the detection wavelength. Therefore, it is crucial to determine the RRF under the exact chromatographic conditions that will be used for routine analysis.

The USP monograph for Nicardipine Hydrochloride Injection provides established RRF values for two key impurities when using a specified HPLC method with UV detection at 239 nm.[9]

Impurity NameAlternative NameRelative Retention Time (RRT)Relative Response Factor (RRF)
Nicardipine Monoacid-0.721.00
Nicardipine Pyridine AnalogUSP Nicardipine Related Compound B0.940.42

Analysis of the Data:

  • Nicardipine Monoacid (RRF = 1.00): This indicates that the monoacid impurity has a very similar molar absorptivity to nicardipine at 239 nm. For quantification purposes, its peak area can be directly compared to the peak area of the nicardipine standard without a correction factor.

  • Nicardipine Pyridine Analog (RRF = 0.42): This value is significantly different from 1.0. The pyridine analog exhibits a much lower response (less than half) compared to nicardipine at the same concentration. This is chemically plausible, as the oxidation of the dihydropyridine ring to a pyridine ring alters the chromophore and, consequently, its light-absorbing properties. Failing to apply this RRF would lead to a significant underestimation of this impurity's concentration.

Conclusion: Ensuring Accuracy and Regulatory Compliance

The determination of the Relative Response Factor is a critical component of a robust analytical control strategy for nicardipine. It provides a scientifically sound and resource-efficient approach to accurately quantify impurities. The significant difference in the RRF of the Nicardipine Pyridine Analog underscores the necessity of this determination; relying on an assumed RRF of 1.0 for all impurities can lead to erroneous results and potential regulatory non-compliance.

This guide provides a framework for understanding the principles and executing the experimental determination of RRF for nicardipine impurities. By adhering to these validated methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of nicardipine-containing drug products.

References

  • Almeida, S., et al. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Biomedical Chromatography, 17(2-3), 133-137. Available at: [Link]

  • Pharmaffiliates. (n.d.). Nicardipine Hydrochloride-impurities. Available at: [Link]

  • Vaghela, B. K., & Rao, S. S. (2013). IDENTIFICATION AND CHARACTERIZATION OF A NOVEL POTENTIAL DEGRADANT AND DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-LC METHOD FOR NICARDIPINE IMPURITIES IN INJECTABLE DOSAGE FORM. Journal of Liquid Chromatography & Related Technologies, 36(15), 2166-2181. Available at: [Link]

  • Veeprho. (n.d.). Nicardipine Impurities and Related Compound. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of nicardipine HCl and its degradation products. Available at: [Link]

  • SynZeal. (n.d.). Nicardipine EP Impurity A (HCl). Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Nicardipine Hydrochloride. Available at: [Link]

  • Darwish, I. A., et al. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Chromatographic Science, 53(6), 935-943. Available at: [Link]

  • Rathod, A. P., & Mhaske, M. S. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. International Journal of Pharmaceutical Research and Applications, 7(3), 2036-2044. Available at: [Link]

  • Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Available at: [Link]

  • Pharmaffiliates. (n.d.). nicardipine-impurities. Available at: [Link]

  • USP-NF. (2018). Nicardipine Hydrochloride Injection. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicardipine. PubChem Compound Summary for CID 4474. Available at: [Link]

  • SynThink. (n.d.). Nicardipine EP Impurities & USP Related Compounds. Available at: [Link]

  • USP. (2025). Nicardipine Hydrochloride. Available at: [Link]

  • Veeprho. (n.d.). Nicardipine Related Compound A | CAS 74936-72-4. Available at: [Link]

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Safety Operating Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Strict Adherence Required: Nicardipine Related Compound 2 is a potent pharmaceutical impurity structurally related to dihydropyridine calcium channel blockers. It poses specific cardiovascular and toxicological risks.

  • ⛔ DO NOT dispose of down the drain or sewer (EPA Subpart P Ban).

  • ⛔ DO NOT mix with strong oxidizers (Risk of exothermic reaction).

  • ✅ DO segregate as Hazardous Pharmaceutical Waste (Toxic) .

  • ✅ DO utilize High-Temperature Incineration as the sole disposal method.

Chemical Identity & Verification

Context: "Related Compound 2" is often a specific designation found in vendor catalogs (e.g., Axios Research, LGC) or specific pharmacopoeial contexts, distinct from the standard USP lettered impurities (A, B, C). You must verify the exact identity against your Certificate of Analysis (CoA).

ParameterSpecificationNotes
Common Name This compoundOften corresponds to specific degradation products.
Likely CAS 64603-72-1 Verify against container label.
Chemical Family Dihydropyridine / Pyridine DerivativePotent vasodilator precursor/analog.
Physical State Pale Yellow SolidLight sensitive.
Hazard Class 6.1 (Toxic) UN 2811 (Toxic solid, organic, n.o.s.)

Scientific Insight: Dihydropyridines are sensitive to photo-oxidation, converting to pyridine analogs (often "Impurity A"). While the pharmacological potency of the impurity may vary compared to the parent drug (Nicardipine), safety protocols must assume equal potency to the API until proven otherwise.

Hazard Profiling & Risk Assessment

Before handling waste, understand the why behind the protocol.

  • Toxicological Mechanism: As a calcium channel blocker analog, systemic absorption can cause severe hypotension, bradycardia, and cardiovascular collapse.

  • Environmental Fate: These compounds are "pseudopersistent" in water cycles. Standard wastewater treatment plants (WWTP) do not effectively degrade complex pharmaceutical structures, leading to bioaccumulation in aquatic life.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., nitric acid, permanganates).

Disposal Workflow: The "Cradle-to-Grave" Protocol

Decision Logic for Waste Segregation

The following diagram illustrates the mandatory decision logic for segregating Nicardipine impurities.

DisposalWorkflow Start Nicardipine Rel. Cmpd 2 Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Vials) StateCheck->Solid Liquid Liquid Waste (HPLC Effluent/Solutions) StateCheck->Liquid BinSolid Black Bin / RCRA Hazardous (Incineration Only) Solid->BinSolid Double Bag SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck BinLiqNonHalo Safety Can: Organic Solvents (Non-Halogenated) SolventCheck->BinLiqNonHalo No (MeOH/ACN) BinLiqHalo Safety Can: Organic Solvents (Halogenated) SolventCheck->BinLiqHalo Yes Destruction High-Temp Incineration (>1000°C) BinSolid->Destruction BinLiqNonHalo->Destruction BinLiqHalo->Destruction

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Expired Standards, Spilled Powder)
  • Containment: Place the vial or contaminated weigh boat into a clear polyethylene bag (secondary containment).

  • Labeling: Apply a hazardous waste label. Must read: "Hazardous Waste - Toxic - this compound".

  • Segregation: Deposit into the RCRA Hazardous Waste Container (typically the "Black Bin" in US pharmaceutical labs) designated for incineration.

    • Critical: Do not place in "Red Bag" (biohazard) waste unless contaminated with blood/tissues. Biohazard autoclaving does not destroy the chemical structure.

Scenario B: Liquid Waste (HPLC Effluent, Stock Solutions)
  • Solvent Compatibility: Determine if your carrier solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Methanol, Acetonitrile).

  • Collection: Pour into the appropriate HDPE safety carboy.

    • Note: Even if the concentration is low (ppm level), the mixture is classified as hazardous waste due to the "Mixture Rule" in many jurisdictions.

  • Deactivation (Not Recommended): Do not attempt chemical deactivation (e.g., bleach oxidation) at the bench. The byproducts of oxidizing pyridine rings can be unpredictable and equally toxic. Incineration is the only validated destruction method.

Emergency Response: Spill Protocol

In the event of a powder spill (>10 mg) or solution spill:

SpillResponse Alert 1. Alert & Isolate Evacuate Area PPE 2. Don PPE (Double Nitrile, N95/P100, Goggles) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Wet Wipe Method Use MeOH/Water to prevent dust Contain->Clean Disposal 5. Dispose as Hazardous (See Section 4) Clean->Disposal

Figure 2: Immediate response workflow for accidental release of Nicardipine impurities.[1][2][3]

Detailed Cleanup Steps:

  • Isolate: Mark the area.[4]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use a NIOSH-approved N95 or P100 respirator.

  • Wet Wiping: Do not dry sweep.[5] Dampen a paper towel with Methanol or water to wipe up powder (prevents dust generation).

  • Final Wash: Clean the surface with a soap/water solution to remove oily residues.

  • Waste: All cleanup materials (wipes, gloves) go into the Hazardous Waste bin.

Regulatory Framework & Compliance

Your disposal strategy must align with the following regulations:

  • EPA 40 CFR Part 266 Subpart P: "Management Standards for Hazardous Waste Pharmaceuticals."

    • Key Mandate: Complete ban on sewering (flushing) hazardous pharmaceutical waste.

  • RCRA Status: While Nicardipine is not explicitly P-listed or U-listed by name, it is regulated as a characteristic hazardous waste (Toxic) or under the general pharmaceutical waste rules.

  • DOT (Transport): If shipping waste off-site, it falls under UN 2811, Toxic solids, organic, n.o.s. (Nicardipine Related Compound), 6.1, PG III .[6]

References

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] (40 CFR Part 266 Subpart P). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link][7]

  • PubChem. Nicardipine Hydrochloride Compound Summary (Safety & Hazards). National Library of Medicine. [Link]

Sources

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